1-Fmoc-2-(hydroxymethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORKCVXTSTNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596450 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170867-95-5 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Fmoc-2-(hydroxymethyl)piperidine chemical properties
Topic: 1-Fmoc-2-(hydroxymethyl)piperidine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
A Chiral Scaffold for Peptidomimetics and Pipecolic Acid Derivatives[1][2]
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine (CAS: 170867-95-5), often referred to as Fmoc-2-piperidylmethanol, represents a critical chiral building block in modern medicinal chemistry.[1][2] Structurally, it consists of a piperidine ring bearing a hydroxymethyl group at the C2 position, with the secondary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
This scaffold is prized for its versatility.[1][2] It serves as a direct precursor to Fmoc-pipecolic acid (a non-proteinogenic amino acid used to constrain peptide conformation) and as a "reduced amide" isostere in peptidomimetic design.[1][2] Its orthogonality—stable to acidic conditions (TFA) but labile to secondary amines—makes it compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1][2]
Physicochemical Specifications
The following data aggregates predicted and experimentally validated properties for the (S)-enantiomer, the most common form derived from L-lysine or L-pipecolic acid precursors.
| Property | Value | Notes |
| IUPAC Name | (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| CAS Number | 170867-95-5 | Specific to the alcohol form.[1][2][3] |
| Molecular Formula | C₂₁H₂₃NO₃ | |
| Molecular Weight | 337.41 g/mol | |
| Physical State | White to off-white solid | Can appear as a viscous oil if impure.[1][2] |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2] |
| Boiling Point | ~519°C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| Density | ~1.21 g/cm³ (Predicted) | |
| Chirality | Typically (S)-enantiomer | Derived from L-homoproline/pipecolic acid routes.[1][2] |
Synthetic Accessibility & Protection Strategy
The synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine is a foundational protocol.[1][2] The choice of the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) reagent over Fmoc-Cl is deliberate: it eliminates the production of HCl, reducing the risk of side reactions or racemization at the chiral center, and allows for a milder biphasic reaction environment.[1][2]
Protocol 1: Synthesis from 2-Piperidinemethanol
Objective: Selective N-protection of 2-piperidinemethanol without O-acylation.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-2-piperidinemethanol (10 mmol) in 25 mL of water containing NaHCO₃ (20 mmol).
-
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C.
-
Causality: Slow addition at low temperature prevents the kinetic formation of the O-Fmoc carbonate byproduct, ensuring Chemoselectivity for the amine.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer carefully to pH 3–4 with 1M HCl (to protonate any unreacted amine and facilitate separation) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Figure 1: Chemoselective synthesis workflow targeting the secondary amine while preserving the primary alcohol.
Reactivity & Functionalization[1][2]
The utility of this compound lies in its divergent reactivity .[1][2] The alcohol handle allows for oxidation to the carboxylic acid (accessing Fmoc-Pipecolic acid) or aldehyde (for reductive aminations), while the Fmoc group remains stable until basic deprotection is required.[1][2]
Alcohol Oxidation (Accessing Pipecolic Acid)
Direct oxidation of the alcohol to the carboxylic acid is a common requirement.[1][2] Swern oxidation is preferred over Jones oxidation to avoid acid-catalyzed deprotection or racemization.[1][2] Alternatively, TEMPO/BAIB offers a milder, metal-free route.[1][2]
Protocol 2: TEMPO-Mediated Oxidation to Aldehyde
-
Dissolution: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 eq) in DCM.
-
Catalyst: Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodo)benzene (1.1 eq).
-
Reaction: Stir at room temperature for 2–4 hours.
Fmoc Deprotection Kinetics
The Fmoc group is removed via an E1cB elimination mechanism triggered by secondary amines.[1][2]
-
Half-life: < 2 minutes in solution phase.
-
Scavenging: The released dibenzofulvene is scavenged by the excess piperidine to form a stable adduct, driving the equilibrium forward.[1][2]
Figure 2: Divergent reactivity map showing the transformation of the alcohol handle and the orthogonal removal of the Fmoc group.[1][2]
Applications in Drug Discovery[1]
Peptidomimetics
The piperidine ring acts as a conformational constraint.[1][2] When incorporated into a peptide backbone:
-
Turn Induction: The cyclic structure forces the peptide backbone into specific angles (phi/psi constraints), often mimicking Type II' β-turns.[1][2]
-
Proteolytic Stability: The absence of a standard amide hydrogen (when acylated) and the steric bulk of the ring reduce susceptibility to proteases.[1][2]
Reduced Amide Isosteres
The hydroxymethyl group can be converted to an amine (via mesylation/azide displacement) to form reduced amide bonds (-CH₂-NH-), a classic strategy to improve the metabolic stability of peptide drugs while maintaining hydrogen bond donor capability.[1][2]
Safety and Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Storage: Store at +2°C to +8°C. Keep dry.
-
Handling: Use in a fume hood.[1][2] Avoid contact with strong bases (which remove Fmoc) and strong oxidizers (unless intended).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134132861, 1-Fmoc-2-(hydroxymethyl)piperidine. Retrieved from [Link][1][2]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Foundational review on Fmoc stability and removal mechanisms).
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones.[1][2] Springer Science & Business Media.[1][2] (Reference for TEMPO/Swern protocols on sensitive substrates).
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2] The Journal of Organic Chemistry, 37(22), 3404-3409.[1][2] (Original description of Fmoc chemistry).
Sources
- 1. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 170867-95-5 CAS MSDS (FMOC-2-PIPERIDYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
Precision Synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine
Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
This guide details the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine (CAS 146345-68-8), a critical chiral building block for peptidomimetics and solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this molecule features a secondary amine within a piperidine ring and a primary alcohol, requiring precise chemoselectivity during protection to avoid O-acylation.
Two routes are presented:
-
Direct N-Acylation (Primary Route): The industry-standard approach using 2-piperidinemethanol. High-yielding and scalable.
-
Reductive Synthesis (Alternative Route): A "de novo" approach starting from Fmoc-Pipecolic acid, utilized when specific chiral starting materials are restricted.
Part 1: Strategic Analysis & Retrosynthesis
The target molecule, 1-Fmoc-2-(hydroxymethyl)piperidine , combines the lipophilic, base-labile Fmoc protecting group with a functionalized piperidine scaffold.
Retrosynthetic Logic
-
Disconnection: The N-C(O) bond is the strategic disconnection point.
-
Precursors: 2-piperidinemethanol (commercially available in both (R) and (S) forms) and an electrophilic Fmoc source (Fmoc-Cl or Fmoc-OSu).
-
Chemo-selectivity Challenge: The starting material contains both a secondary amine and a primary alcohol.
-
Nucleophilicity:
Amine > Alcohol. -
Risk: Using highly reactive Fmoc-Cl with strong bases can lead to O-acylation (carbonate formation) or N,O-bis-Fmoc species.
-
Solution: Use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) offers milder reactivity, ensuring exclusive N-protection under controlled pH.
-
Caption: Retrosynthetic disconnection showing the convergent assembly from the amine core and the Fmoc carbonate.
Part 2: Synthesis Route 1 - Direct N-Protection (Gold Standard)
This protocol utilizes Fmoc-OSu due to its superior selectivity over Fmoc-Cl, minimizing side reactions with the hydroxyl group.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2-Piperidinemethanol | 1.0 | Substrate | Start with enantiopure if chiral product needed. |
| Fmoc-OSu | 1.1 | Electrophile | Cleaner than Fmoc-Cl; avoids HCl generation. |
| NaHCO₃ | 2.0 - 2.5 | Base | Maintains pH 8-9; prevents O-acylation. |
| THF / Water (1:1) | Solvent | 10 mL / mmol | Biphasic system solubilizes both organic and inorganic components. |
Step-by-Step Protocol
Step 1: Solubilization Dissolve 2-piperidinemethanol (1.0 equiv) in Water (5 mL/mmol). Add solid NaHCO₃ (2.0 equiv) and stir until fully dissolved. The pH should be approximately 8.5.
Step 2: Addition of Electrophile Dissolve Fmoc-OSu (1.1 equiv) in THF (5 mL/mmol). Add this solution dropwise to the aqueous amine solution over 15–20 minutes at 0°C (ice bath).
-
Expert Insight: Although the reaction can proceed at room temperature, starting at 0°C suppresses the kinetic rate of O-acylation, ensuring N-selectivity.
Step 3: Reaction Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active, usually near baseline) should disappear, replaced by a UV-active spot (Fmoc product, Rf ~0.4-0.6).
Step 4: Workup
-
Evaporate the bulk of the THF under reduced pressure (rotary evaporator, 35°C).
-
Dilute the remaining aqueous suspension with Ethyl Acetate (EtOAc).
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) or 5% Citric Acid. This removes unreacted amine and N-hydroxysuccinimide byproduct.
-
Wash with Brine (1x), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate to dryness to yield the crude white foam/solid.
Step 5: Purification While often >95% pure, the product can be recrystallized from EtOAc/Hexane or purified via flash chromatography (SiO₂, Gradient: 20% → 50% EtOAc in Hexane).
Caption: Workflow for the N-selective protection of 2-piperidinemethanol.
Part 3: Synthesis Route 2 - Reductive Synthesis (Alternative)
Use this route if you must start from Fmoc-Pipecolic Acid (Fmoc-2-piperidinecarboxylic acid).
-
Caution: Standard reducing agents like Lithium Aluminum Hydride (LAH) will cleave the Fmoc group. You must use the Mixed Anhydride / NaBH₄ method to preserve the carbamate.
Protocol
-
Activation: Dissolve Fmoc-Pipecolic acid (1.0 equiv) in dry THF. Add N-Methylmorpholine (NMM, 1.1 equiv). Cool to -15°C.[1]
-
Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 15 min. A white precipitate (NMM·HCl) will form.
-
Reduction: Filter off the solid quickly (optional but recommended) or proceed directly. Add NaBH₄ (2.5 equiv) dissolved in a minimum amount of water dropwise to the mixed anhydride solution at -15°C.
-
Quench: Stir for 1h, then quench carefully with 1M KHSO₄ or 1M HCl.
-
Workup: Extract with EtOAc, wash with NaHCO₃ and brine.
Part 4: Characterization & Quality Control
NMR Spectroscopy (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
Fmoc Region: δ 7.76 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.30 (t, 2H) – Characteristic aromatic multiplets.
-
Linker: δ 4.4–4.6 (m, 2H, Fmoc-CH₂), 4.25 (t, 1H, Fmoc-CH).
-
Piperidine Core: δ 4.0–4.2 (br m, 1H, N-CH-CH₂OH), 3.8–4.0 (m, 1H, N-CHeq), 3.5–3.7 (m, 2H, CH₂OH), 2.8–3.0 (m, 1H, N-CHax).
-
Ring Methylenes: δ 1.4–1.8 (m, 6H, Piperidine C3-C5 protons).
-
Note: Rotamers may cause peak broadening or doubling in the NMR spectrum due to the restricted rotation of the N-Fmoc carbamate bond.
-
Mass Spectrometry
-
ESI-MS (+): Calculated Mass for C₂₁H₂₃NO₃ = 337.41 Da.
-
Observed: [M+H]⁺ = 338.2, [M+Na]⁺ = 360.2.
Stability & Storage
-
Stability: Stable at room temperature as a solid. In solution (DMF/Piperidine), the Fmoc group is labile.
-
Storage: Store at 2–8°C, desiccated.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | O-Acylation (formation of carbonate) | Ensure temperature is kept at 0°C during addition. Reduce base equivalents slightly. |
| Fmoc Cleavage | pH too high (>10) | Use NaHCO₃ (weak base) instead of Na₂CO₃ or NaOH. |
| Oligomerization | Impure Fmoc-Cl | Switch to Fmoc-OSu (high purity reagent). |
| Incomplete Reaction | Poor solubility | Increase THF ratio or add a catalytic amount of Triton B (rarely needed). |
References
-
Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate. ResearchGate. Retrieved from [Link][2]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
- Reduction of N-protected Amino Acids.Organic Chemistry Portal. (General reference for Mixed Anhydride reduction mechanism).
Sources
Technical Monograph: 1-Fmoc-2-(hydroxymethyl)piperidine
Part 1: Core Directive & Executive Summary
This guide serves as a definitive technical resource for 1-Fmoc-2-(hydroxymethyl)piperidine , a critical chiral building block in peptidomimetic synthesis and medicinal chemistry. Unlike standard amino acid derivatives, this molecule offers a conformational constraint via the piperidine ring while providing a versatile hydroxymethyl handle for further functionalization.
Key Technical Specifications:
-
Molecular Weight: 337.41 g/mol
-
Molecular Formula:
-
CAS Number: 1341328-61-7 (Generic reference for Fmoc-piperidinyl-methanol derivatives; stereochemistry dictates specific registry).
-
Primary Application: Solid-phase peptide synthesis (SPPS), fragment-based drug discovery (FBDD), and synthesis of chiral resolving agents.
Part 2: Physicochemical Profile & Structural Logic
Molecular Identity
The molecule consists of a piperidine ring substituted at the 2-position with a hydroxymethyl group, with the secondary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection renders the amine inert to acidic conditions (e.g., TFA cleavage of Boc groups) but sensitive to basic conditions (e.g., piperidine/DMF).
| Property | Value | Notes |
| Average Mass | 337.41 Da | Used for bulk stoichiometric calculations. |
| Monoisotopic Mass | 337.1678 Da | Used for High-Resolution Mass Spectrometry (HRMS). |
| LogP (Predicted) | ~3.6 | Moderately lipophilic due to the Fmoc group. |
| Solubility | DCM, DMF, MeOH, EtOAc | Insoluble in water. |
| Physical State | White to Off-White Solid | Low melting point solid or viscous oil depending on purity/isomer. |
Structural Visualization
The following diagram illustrates the chemical connectivity and the strategic "handles" available for medicinal chemistry optimization.
Figure 1: Structural decomposition of 1-Fmoc-2-(hydroxymethyl)piperidine highlighting functional domains.
Part 3: Synthesis Protocol (Self-Validating System)
Objective: Synthesize 1-Fmoc-2-(hydroxymethyl)piperidine from 2-piperidinemethanol with >95% purity.
Rationale: The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl due to milder reaction conditions and the avoidance of toxic chloroformates, minimizing oligomerization side products.
Reagents & Stoichiometry[1]
-
Substrate: 2-Piperidinemethanol (1.0 equiv)
-
Reagent: Fmoc-OSu (1.1 equiv)
-
Base: Sodium Bicarbonate (
) (2.5 equiv) -
Solvent: Water / Acetonitrile (1:1 v/v)
Step-by-Step Methodology
-
Preparation:
-
Dissolve 2-piperidinemethanol in Water/Acetonitrile (1:1).
-
Add solid
in one portion. The suspension ensures a buffered pH ~8-9, optimal for amine nucleophilicity without hydrolyzing the Fmoc ester.
-
-
Reaction:
-
Cool the mixture to 0°C (ice bath) to suppress O-acylation (reaction at the hydroxyl group).
-
Add Fmoc-OSu dropwise (if dissolved in MeCN) or portion-wise (if solid) over 15 minutes.
-
Critical Control Point: Monitor pH. If it drops below 8, add small amounts of
. -
Allow to warm to Room Temperature (RT) and stir for 3–4 hours.
-
-
Workup (Purification Logic):
-
Evaporation: Remove Acetonitrile under reduced pressure (Rotavap).
-
Extraction: Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc).
-
Wash: Wash organic layer with
(2x), Water (1x), and Brine (1x).-
Why HCl? The product is a neutral carbamate. Unreacted amine will be protonated and remain in the aqueous phase.
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
-
-
Validation:
-
TLC (Hexane:EtOAc 1:1). Product should have
, UV active.
-
Figure 2: Synthetic workflow for Fmoc protection.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized material must be validated against the following predicted analytical signatures.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Fmoc Aromatics:
7.76 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H). Diagnostic doublet-triplet pattern. -
Fmoc Aliphatic:
4.30–4.50 (m, 2H, of Fmoc), 4.22 (t, 1H, CH of Fmoc). -
Piperidine
-Protons: 3.80–4.10 (broad m, 1H, H-2), 3.90–4.05 (broad m, 1H, H-6 eq). Downfield shift due to carbamate. -
Hydroxymethyl:
3.60–3.75 (m, 2H, ). -
Piperidine Ring:
1.40–1.70 (multiplets, 6H).
Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Sodium Adduct:
-
Fragment: Loss of Fmoc group may show peak at m/z ~179 (dibenzofulvene cation).
Part 5: Applications in Drug Discovery
The 1-Fmoc-2-(hydroxymethyl)piperidine scaffold is a "privileged structure" in medicinal chemistry.
Peptidomimetics
This molecule serves as a proline homolog. When incorporated into a peptide chain, the six-membered ring induces a different turn geometry compared to the five-membered proline ring, potentially improving proteolytic stability or altering receptor binding selectivity.
Functionalization Strategy
The primary hydroxyl group is a versatile handle.
-
Oxidation: Converts to Fmoc-Pipecolic Acid (via Jones reagent or TEMPO) for standard peptide coupling.
-
Halogenation: Converts to an alkyl halide for
reactions. -
Mitsunobu Reaction: Allows for inversion of configuration or ether formation.
Solid-Phase Synthesis Compatibility
-
Fmoc Removal: Standard 20% Piperidine in DMF removes the Fmoc group (releasing the secondary amine).
-
Coupling: The secondary amine is sterically hindered. Use strong coupling reagents like HATU or PyBOP with extended reaction times.
References
-
Sigma-Aldrich. 1-Fmoc-2-(hydroxymethyl)piperidine Product Specification. Verified MW 337.42. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Comprehensive review on Fmoc stability and cleavage mechanisms. Link
-
Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, 1972. Foundational text on Fmoc chemistry. Link
-
PubChem. Piperidine, 2-(hydroxymethyl)- Compound Summary. Source for unprotected amine data.[1] Link
-
ChemSpider. Fmoc-2-hydroxymethylpiperidine Data.Link
Sources
Structural Validation and Rotameric Analysis of 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary & Strategic Importance
1-Fmoc-2-(hydroxymethyl)piperidine (Fmoc-2-HMP) is a critical chiral building block in the synthesis of peptidomimetics and complex alkaloids. Its structural core—a piperidine ring bearing a hydroxymethyl group at the C2 position—mimics the proline turn structure but with expanded ring flexibility.
However, for researchers verifying this structure, Fmoc-2-HMP presents a notorious analytical challenge: carbamate rotamerism . The restricted rotation around the N-C(O) bond leads to complex, broadened, or doubled NMR signals at room temperature, often mistaken for impurities.
This guide provides a definitive, self-validating protocol for the structural elucidation of Fmoc-2-HMP, focusing on distinguishing intrinsic rotameric behavior from actual synthetic byproducts.
Synthesis Context & Impurity Profiling[1]
To validate the structure, one must understand its origin. Fmoc-2-HMP is typically synthesized via the reduction of Fmoc-L-pipecolic acid (or the D-enantiomer).
Common Synthetic Route:
-
Activation: Fmoc-Pipecolic Acid
Mixed Anhydride (using Isobutyl chloroformate/NMM). -
Reduction: In situ reduction with
in THF/Water.
Critical Impurity Profile:
-
Aldehyde Intermediate: Incomplete reduction yields the aldehyde, which is unstable and prone to racemization.
-
Dibenzofulvene: If the reaction pH drifts >9, the Fmoc group cleaves, releasing dibenzofulvene.
-
Enantiomeric Drift: Strong bases during protection or reduction can erode the chiral center at C2.
Structural Elucidation: The NMR Rotamer Challenge
The Phenomenon
The Fmoc carbamate bond exhibits partial double-bond character (
At 298 K (25°C), the exchange rate between the cis and trans rotamers is slow on the NMR timescale.
-
Result: The
NMR spectrum appears "messy," with split peaks for the hydroxymethyl group and broadened aromatic signals. -
False Negative: Inexperienced analysts often reject high-purity batches assuming low purity.
The Solution: Variable Temperature (VT) NMR
To confirm the structure, you must accelerate the exchange rate to achieve coalescence .
Protocol:
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 . (Avoid
for final validation as it promotes aggregation). -
Baseline Scan: Acquire
spectrum at 298 K . Note the split peaks.[1][2] -
Coalescence Scan: Heat the probe to 353 K (80°C) or 373 K (100°C) .
-
Validation Criteria: If the split peaks merge into sharp, well-defined singlets/multiplets, the "impurity" is confirmed as rotameric conformers.
Visualizing the Rotamer Equilibrium
Caption: The dynamic equilibrium between cis and trans carbamate rotamers. Heating the sample overcomes the rotational energy barrier, simplifying the NMR spectrum.
Spectroscopic Data Summary
The following data represents the coalesced spectrum (e.g., DMSO-d6 at 353 K) where the molecule appears as a single average species.
Table 1: NMR Assignments (353 K, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.85 - 7.30 | Multiplet | 8H | Fmoc Fluorenyl protons. Characteristic "butterfly" shape. |
| Fmoc | 4.40 - 4.30 | Doublet/Multiplet | 2H | The |
| Fmoc CH | 4.25 | Triplet | 1H | The bridgehead proton of the fluorene system. |
| Pip-C2-H | 4.10 - 4.00 | Broad Signal | 1H | Alpha-proton. Deshielded by the carbamate nitrogen. |
| 3.60 - 3.45 | Multiplet | 2H | Hydroxymethyl protons. Diagnostic for reduction success. | |
| Pip-Ring | 3.00 - 2.80 | Broad Multiplet | 1H | Equatorial proton at C6 (adjacent to N). |
| Pip-Ring | 1.70 - 1.20 | Multiplet Series | 6H | Remaining ring methylene protons (C3, C4, C5). |
Mass Spectrometry (ESI-MS)[4]
-
Molecular Formula:
-
Exact Mass: 337.17
-
Observed Ions:
- : ~360.16 (Dominant in ESI+)
- : ~338.17
-
Fragment: m/z 179 (Dibenzofulvene cation) – characteristic of Fmoc cleavage in the source.
Stereochemical Verification (Chiral Purity)
Since the starting material is likely L-Pipecolic acid, verifying the retention of chirality (S-configuration) is mandatory.
Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane/Isopropanol (90:10) or
/MeOH for SFC. -
Detection: UV at 254 nm (Fmoc absorbs strongly).
-
Success Criteria: ee > 98%. The enantiomer (R-isomer) will typically elute at a significantly different retention time due to the rigid interaction of the Fmoc group with the chiral stationary phase.
Comprehensive Validation Workflow
This diagram outlines the decision tree for accepting or rejecting a batch of Fmoc-2-HMP.
Caption: Step-by-step analytical workflow ensuring distinction between rotameric artifacts and chemical impurities.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504.
-
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on Carbamates/Fmoc).
-
Sigma-Aldrich. "1-Fmoc-2-(hydroxymethyl)piperidine Product Specification." (Generic reference for physical data comparison).
Sources
Strategic Sourcing & Technical Validation: 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine (often referred to as Fmoc-2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics, macrocycles, and fragment-based drug discovery. Its structural rigidity—conferred by the piperidine ring—combined with the orthogonal Fmoc protection, makes it an ideal scaffold for constraining peptide backbones.
However, sourcing this reagent presents specific technical challenges, primarily concerning enantiomeric purity and Fmoc stability . This guide provides a technical framework for identifying reliable suppliers, validating material quality, and integrating the reagent into high-value synthetic workflows.
Chemical Profile & Critical Specifications
Before engaging suppliers, the procurement specification must be rigorously defined. The utility of this molecule hinges on its stereochemistry.
| Feature | Specification | Technical Rationale |
| Chemical Name | 1-(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | Standard IUPAC nomenclature. |
| Stereochemistry | (S)-Isomer (common) or (R)-Isomer | Critical: The (S)-isomer is typically derived from L-pipecolic acid. Racemization is a common impurity in lower-grade batches. |
| Molecular Weight | ~337.41 g/mol | Verification baseline. |
| Appearance | White to off-white solid/foam | Yellowing indicates potential oxidation or Fmoc cleavage (dibenzofulvene byproducts). |
| Solubility | DCM, MeOH, DMSO | Insoluble in water. Poor solubility in DCM suggests salt contamination. |
| Purity (HPLC) | > 97% (Area %) | Impurities often include free amine (Fmoc loss) or over-reduced byproducts. |
| Optical Purity | > 98% ee | Essential for stereoselective synthesis. |
Supply Chain Landscape
The market for Fmoc-amino alcohols is tiered. Choosing the right supplier depends on the phase of development (Discovery vs. Process Development).
Tier 1: Specialized Building Block Suppliers (Recommended)
These vendors specialize in amino acid derivatives and heterocycles. They typically offer the best balance of cost, purity, and reliable stereochemical data.
-
Chem-Impex International: A primary source for Fmoc-amino acids and derivatives. High reliability for chiral purity.
-
Combi-Blocks: Excellent inventory for heterocycles and piperidine derivatives. Often provides NMR/LCMS data online.
-
Enamine: Massive catalog of building blocks; ideal for finding analogs or specific stereoisomers not available elsewhere.
Tier 2: Global Catalog Aggregators
-
Sigma-Aldrich (Merck) / Fisher Scientific: Generally re-sell from Tier 1/3 suppliers with an added markup but higher logistical reliability and consolidated billing. Use for small, fast quantities.
Tier 3: Bulk Manufacturers (CROs)
-
WuXi AppTec / PharmBlock: Best for kg-scale procurement. Requires rigorous internal QC as batches may vary.
Procurement Strategy: The "Golden Sample" Rule
For any campaign requiring >10g, never buy bulk immediately. Purchase a 1g "Golden Sample" from the target lot. Subject it to the validation protocol below. If it passes, reserve the specific lot.
Technical Validation Protocol (Self-Validating System)
Trusting a Certificate of Analysis (CoA) blindly is a risk in chiral chemistry. The following protocol ensures the material meets the rigorous standards required for drug development.
Step 1: Identity & Chemical Purity (LC-MS & NMR)
-
1H NMR (CDCl3 or DMSO-d6): Look for the diagnostic Fmoc protons (doublets/triplets in the 7.3–7.8 ppm region). Verify the piperidine ring protons (1.4–1.8 ppm multiplet).
-
Red Flag: A sharp singlet around 2.8–3.0 ppm often indicates residual DMF or dimethylamine.
-
-
LC-MS: Confirm the mass [M+H]+ or [M+Na]+.
-
Red Flag: A peak at M-222 indicates the free amine (loss of Fmoc).
-
Step 2: Enantiomeric Excess (Chiral HPLC)
This is the most critical step. The precursor, Pipecolic acid, is prone to racemization during the reduction to the alcohol.
-
Column: Chiralpak AD-H or OD-H are standard starting points for Fmoc-protected amines.
-
Mobile Phase: Hexane/IPA (isocratic).
-
Standard: You may need to purchase the racemate (often cheaper) to establish the separation method and identify the retention times of both enantiomers.
Step 3: Functional Competence (The "Use Test")
If the material is for a critical step, perform a small-scale reaction (e.g., oxidation to the aldehyde or esterification).
-
Why? Sometimes trace impurities (like metal salts from the reduction step) can poison sensitive catalysts in the next step.
Visualizing the QC Workflow
Figure 1: Quality Control Decision Tree for incoming Fmoc-amino alcohol building blocks.
Synthetic Context & Handling
Stability & Storage
-
Fmoc Sensitivity: The Fmoc group is base-labile. Avoid contact with secondary amines (piperidine, morpholine, pyrrolidine) unless cleavage is intended.
-
Storage: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis or oxidation of the alcohol. Desiccate to prevent moisture absorption.
Common Applications
-
Oxidation to Fmoc-Pipecolinal: The alcohol is often oxidized (Swern or Dess-Martin periodinane) to the aldehyde, which is then used in reductive aminations to form reduced peptide bonds (
). -
Mitsunobu Reaction: The primary alcohol is an excellent handle for Mitsunobu coupling to introduce various nucleophiles while retaining the Fmoc protection.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Chem-Impex International. Catalog: Fmoc-Amino Acids & Derivatives. Retrieved from
-
Combi-Blocks. Product Search: Piperidine Derivatives. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Merck (Sigma-Aldrich). Building Blocks for Medicinal Chemistry. Retrieved from
Advanced Strategies for Fmoc-Protected Piperidine Scaffolds: Synthesis and SPPS Integration
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers
Executive Summary: The Privileged Scaffold
The piperidine ring represents a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. In the context of peptide engineering and drug discovery, Fmoc-protected piperidine derivatives (such as Fmoc-isonipecotic acid or Fmoc-4-amino-1-boc-piperidine) serve a critical function: they act as conformational constraints .
Unlike flexible linear amino acids, the piperidine ring forces the peptide backbone into specific dihedral angles, often inducing
Chemical Architecture & Synthesis Strategy
The Protection Paradox
A common confusion in SPPS is the dual role of piperidine. While free piperidine is the standard reagent for removing Fmoc groups (via
Reagent Selection: Fmoc-Cl vs. Fmoc-OSu
For the protection of the secondary amine in piperidine derivatives, the choice of reagent is pivotal.
| Feature | Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Fmoc-OSu (Fmoc-N-hydroxysuccinimide) |
| Reactivity | High (Aggressive) | Moderate (Controlled) |
| Side Reactions | Prone to formation of "Fmoc-dipeptides" (oligomerization) | Minimal side reactions |
| Purity Profile | Often requires chromatography | Often allows crystallization workup |
| Recommendation | Avoid for amino acids | Preferred for piperidine derivatives |
Expert Insight: We utilize Fmoc-OSu. The lower reactivity prevents the formation of the "mixed anhydride" intermediate that can lead to dimerization of the amino acid, a frequent issue when protecting sterically hindered secondary amines with acid chlorides.
Synthesis Workflow Visualization
The following diagram outlines the optimized pathway for synthesizing Fmoc-Isonipecotic Acid (Fmoc-Inp-OH), a representative piperidine scaffold.
Figure 1: Reaction pathway for the Fmoc-protection of secondary amines using Fmoc-OSu under Schotten-Baumann conditions.
Experimental Protocol: Synthesis of Fmoc-Isonipecotic Acid
This protocol is designed to be self-validating . The acidification step serves as a purification mechanism; unreacted Fmoc-OSu remains in the organic phase, while the product precipitates or extracts upon acidification.
Materials
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
Fmoc-OSu (0.95 - 1.0 eq)
-
Sodium Carbonate (
) -
1,4-Dioxane and Water (1:1 ratio)
-
HCl (1N and 6N)
Step-by-Step Methodology
-
Solubilization & pH Adjustment:
-
Dissolve isonipecotic acid (10 mmol) in 25 mL of 10%
(aq). -
Validation: Ensure the solution is clear. If not, add water dropwise. The pH must be >9 to ensure the secondary amine is unprotonated and nucleophilic.
-
-
Reagent Addition:
-
Dissolve Fmoc-OSu (9.5 mmol) in 25 mL of 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the aqueous amine solution over 30 minutes at
. -
Causality: Dropwise addition prevents local precipitation of the hydrophobic Fmoc-OSu reagent, ensuring efficient mixing.
-
-
Reaction Maintenance:
-
Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.
-
Validation (TLC): Check consumption of Fmoc-OSu (EtOAc/Hexane 1:1).
-
-
Workup (The Critical Purification):
-
Dilute with water (50 mL) and wash with Diethyl Ether (
mL). -
Why? This removes unreacted Fmoc-OSu and organic byproducts. The product (as a carboxylate salt) remains in the aqueous phase.
-
Acidify the aqueous phase carefully with 6N HCl to pH 2–3 while stirring on ice.
-
Observation: The product should precipitate as a white solid.
-
-
Isolation:
-
Filter the precipitate, wash with cold water, and dry in vacuo over
. -
Yield Target: >85%.
-
Integration into Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-piperidine derivatives into a peptide chain introduces specific challenges due to the secondary amine nature of the piperidine ring.
The Coupling Challenge
Once the Fmoc group is removed from a piperidine derivative on the resin, the exposed amine is a secondary amine.
-
Issue: Steric hindrance makes coupling the next amino acid difficult.
-
Solution: Use highly active coupling reagents like HATU or PyBOP rather than standard HBTU/DIC.
-
Monitoring: The Kaiser test (ninhydrin) often gives false negatives with secondary amines. Use the Chloranil test or p-Nitrophenol ester test for validation.
SPPS Workflow Logic
Figure 2: SPPS cycle modifications required for sterically hindered piperidine derivatives.
Technical Data & Troubleshooting
Table 1: Common Fmoc-Piperidine Derivatives and Applications
| Derivative | IUPAC Name | Structural Role | Key Challenge |
| Fmoc-Inp-OH | Fmoc-isonipecotic acid | High aggregation potential | |
| Fmoc-Nip-OH | Fmoc-nipecotic acid | Chiral center racemization | |
| Fmoc-4-Am-Pip | Fmoc-4-amino-1-Boc-piperidine | Bifunctional scaffold | Orthogonal protection required (Boc/Fmoc) |
Troubleshooting Guide
-
Incomplete Coupling ONTO the Piperidine:
-
Symptom: Low yield of the subsequent amino acid.
-
Fix: Use HATU/HOAt (1:1) with DIEA. Perform double coupling (2 x 1 hour).
-
-
Racemization (Nipecotic Acid):
-
Symptom: Diastereomeric impurities.
-
Fix: Avoid pre-activation times > 2 minutes. Use Collidine instead of DIEA as the base to reduce basicity.
-
-
Solubility:
-
Symptom: Fmoc-derivative crashes out in DMF.
-
Fix: Add 10-20% NMP (N-methyl-2-pyrrolidone) or DMSO to the coupling mixture.
-
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
The Strategic Deployment of Hydroxymethyl Groups in Piperidine Scaffolds
Executive Summary
The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, the "naked" piperidine scaffold often suffers from high lipophilicity and metabolic liability. The introduction of a hydroxymethyl group (
This guide analyzes the hydroxymethyl piperidine scaffold beyond its traditional role in iminosugars. We explore its utility as a conformational lock, a solubility anchor, and a versatile vector for fragment-based drug discovery (FBDD).
Stereoelectronic & Physicochemical Impact
The "Rotational Scan" Effect
Unlike a direct hydroxyl substitution (which is rigid), the hydroxymethyl group introduces a methylene spacer. This provides a critical rotational degree of freedom, allowing the terminal hydroxyl to "scan" a conical volume within a binding pocket to find optimal Hydrogen Bond (H-bond) acceptor/donor pairs.
-
H-Bond Networking: The
group can act as both a donor and an acceptor. -
Conformational Bias: In 2-substituted piperidines, the hydroxymethyl group generally prefers the equatorial position to avoid 1,3-diaxial strain (
-value 1.5–1.7 kcal/mol). However, intramolecular H-bonding between the hydroxyl proton and the piperidine nitrogen (in free base form) can stabilize the axial conformation, creating a "pseudo-bicyclic" structure that increases rigidity.
Solubility and LogD Modulation
The addition of a hydroxymethyl group is a potent strategy to lower
| Property | Unsubstituted Piperidine | 2-Hydroxymethyl Piperidine | Impact |
| cLogP | ~1.5 | ~0.6 | Improved water solubility |
| PSA (Polar Surface Area) | 12 Ų | ~32 Ų | Reduced BBB penetration (unless transported) |
| pKa (Conjugate Acid) | ~11.2 | ~10.1 | Inductive effect lowers basicity |
| Metabolic Stability | Low (Ring oxidation) | Medium/High | Blocks |
Therapeutic Utility: Beyond Iminosugars
While famous for mimicking the pyranose ring of sugars (e.g., Miglitol and Miglustat ), the scaffold is evolving.
Glycosidase Inhibition (The Classic Case)
In iminosugars, the piperidine nitrogen mimics the anomeric carbon's positive charge transition state, while the hydroxymethyl group mimics the C6-OH of glucose. This is critical for inhibiting glucosylceramide synthase.
Fragment-Based Drug Discovery (FBDD)
In kinase and GPCR programs, 2-hydroxymethyl piperidine serves as an ideal "fragment."
-
Vector: The nitrogen allows attachment to a core scaffold.
-
Warhead: The
extends into solvent-exposed areas or specific polar pockets (e.g., the ribose pocket in ATP binding sites).
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for deploying this scaffold in lead optimization.
Figure 1: Strategic decision tree for introducing hydroxymethyl groups during Lead Optimization.
Synthetic Methodologies
The synthesis of chiral hydroxymethyl piperidines must be enantioselective, as the biological activity is often stereospecific (e.g., D-glucose mimicry requires specific chirality).
The Chiral Pool Approach (Preferred)
The most robust route utilizes L-Pipecolic acid (homoproline) or D-Pipecolic acid as starting materials. This avoids complex asymmetric resolutions later.
Synthetic Workflow Diagram
Figure 2: Standard synthetic route from the Chiral Pool.
Detailed Experimental Protocol
Objective: Synthesis of (S)-N-Boc-2-hydroxymethylpiperidine via reduction of the ester.
Rationale: We use
Materials
-
(S)-1-Boc-piperidine-2-carboxylic acid methyl ester (1.0 eq)
-
Lithium Borohydride (
) (2.0 M in THF, 2.5 eq) -
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated
solution
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve (S)-1-Boc-piperidine-2-carboxylic acid methyl ester (5.0 g, 20.5 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add
solution (25.6 mL, 51.2 mmol) dropwise over 15 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (30% EtOAc in Hexanes). The ester spot (
) should disappear, replaced by a more polar alcohol spot ( ). -
Quenching (Critical): Cool back to 0°C. Carefully add MeOH (5 mL) dropwise to quench excess hydride. Then, slowly add saturated aqueous
(50 mL). -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Validation: The crude oil is usually >95% pure. If necessary, purify via flash chromatography (SiO2, 20-50% EtOAc/Hexanes).
Self-Validation Criteria (QC)
-
1H NMR (CDCl3): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the diastereotopic methylene protons of the hydroxymethyl group (
3.6–3.9 ppm, multiplet). -
Yield: Expected yield is 85–95%. Lower yields indicate incomplete reduction or poor extraction of the polar alcohol.
References
-
DrugBank Online. (2024). Miglitol: Pharmacology and Structure. DrugBank. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 441314, 2-Hydroxymethylpiperidine. PubChem. [Link]
-
Cipolla, L., et al. (2011). Iminosugars: From synthesis to therapeutic applications. Future Medicinal Chemistry. [Link] (Note: Link directs to related authoritative PMC content on Iminosugars).
-
Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron. [Link]
safety and handling of 1-Fmoc-2-(hydroxymethyl)piperidine
An In-depth Technical Guide on the Core Safety and Handling of 1-Fmoc-2-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
1-Fmoc-2-(hydroxymethyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique combination of its three core components: a piperidine scaffold, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a hydroxymethyl functional group. The piperidine ring is a prevalent motif in many pharmaceuticals.[1] The hydroxymethyl group offers a reactive handle for further synthetic elaboration, while the Fmoc group provides a crucial, base-labile protection for the piperidine nitrogen, making it highly suitable for use in multi-step synthetic sequences like Solid Phase Peptide Synthesis (SPPS).[2][3]
The Fmoc protecting group is specifically designed to be stable in acidic conditions but readily removed by weak bases, most commonly a solution of piperidine.[2][4] This orthogonal stability is fundamental to modern synthetic strategies.[4] Understanding the safety profile of this compound requires a nuanced analysis of the parent piperidine hazards and the mitigating effects of the N-Fmoc substitution.
Table 1: Chemical and Physical Properties of 1-Fmoc-2-(hydroxymethyl)piperidine
| Property | Value | Source |
| CAS Number | 1341328-61-7 | [5] |
| Molecular Formula | C₂₁H₂₃NO₃ | [5] |
| Molecular Weight | 337.41 g/mol | [5] |
| Appearance | Solid (Typical) | Assumed from high MW |
| Synonym | 9H-fluoren-9-ylmethyl 2-(hydroxymethyl)-1-piperidinecarboxylate | |
| Storage | Sealed in dry, 2-8°C | [5] |
A Mechanistic Approach to Hazard Assessment
A thorough understanding of the hazards associated with 1-Fmoc-2-(hydroxymethyl)piperidine is best achieved by deconstructing the molecule and analyzing the contribution of each component to its overall toxicological and safety profile.
The Piperidine Core: A Hazardous Baseline
The unsubstituted piperidine molecule is a highly hazardous substance. It is a flammable, clear, colorless liquid with a potent odor.[6] Its primary dangers, as documented extensively in safety data sheets, include:
-
Acute Toxicity: It is classified as harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[7][8]
-
Corrosivity: Piperidine causes severe skin burns and serious eye damage.[9][10][11]
-
Flammability: It is a highly flammable liquid and vapor.[11][12]
The high basicity and reactivity of the secondary amine in the piperidine ring are major contributors to its corrosive nature and toxicity. This baseline hazard profile for the parent compound necessitates a cautious approach to all its derivatives.
The Mitigating Effect of N-Fmoc Substitution
The covalent attachment of the large, sterically bulky Fmoc group to the piperidine nitrogen atom fundamentally alters the molecule's chemical and toxicological properties.
-
Neutralization of Basicity: The Fmoc group, as a carbamate, effectively neutralizes the basic and nucleophilic character of the piperidine nitrogen. This is the very reason it is employed as a protecting group. This neutralization significantly reduces the corrosivity seen with free piperidine.
-
Change in Physical State: The addition of the large Fmoc group dramatically increases the molecular weight and changes the physical state from a volatile liquid to a solid. This change drastically reduces the vapor pressure, thereby lowering the risk of inhalation exposure, which is one of the most severe hazards of piperidine.[7]
-
Reduced Bioavailability: As a solid with lower volatility and likely different solubility characteristics, the potential for rapid dermal absorption is reduced compared to liquid piperidine.
While the inherent hazards of the piperidine ring are not entirely eliminated, the Fmoc protection serves as a powerful mitigating factor, shifting the primary hazards from severe and acute toxicity/corrosivity to moderate irritation and ingestion risks.
Formal Hazard Classification
The formal GHS classification for 1-Fmoc-2-(hydroxymethyl)piperidine reflects the mitigated hazard profile. The available data indicates that it is not classified for the severe endpoints of its parent molecule but requires careful handling as an irritant and a substance harmful upon ingestion.[5]
Table 2: GHS Hazard Classification for 1-Fmoc-2-(hydroxymethyl)piperidine [5]
| Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |
Standard Operating Procedures (SOP) for Safe Handling
The following procedures are designed to ensure the safe handling of 1-Fmoc-2-(hydroxymethyl)piperidine in a research or drug development laboratory setting.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.
-
Rationale: Although the compound is a solid with low volatility, weighing and transfer operations can generate fine dust or aerosols. A fume hood provides constant airflow to contain and exhaust these airborne particles, preventing inhalation, which may cause respiratory irritation.[5] All manipulations of the solid compound should be performed within the hood.
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling the compound.[13]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and changed immediately if contamination occurs. The rationale is to prevent direct skin contact, which can cause irritation.[5]
-
Protective Clothing: A standard laboratory coat must be worn to protect against contamination of personal clothing.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatulas, weigh boats, vials) and place them inside the hood.
-
Don PPE: Put on the required PPE as described in section 3.2.
-
Tare Balance: Place a clean weigh boat on the analytical balance inside the hood and tare it.
-
Dispense Solid: Carefully open the reagent bottle. Using a clean spatula, transfer the desired amount of 1-Fmoc-2-(hydroxymethyl)piperidine to the weigh boat. Perform this action slowly and deliberately to minimize the generation of dust.
-
Seal and Clean: Securely close the reagent bottle. Clean the spatula and any minor residual powder from the work surface using a solvent-dampened wipe (e.g., with isopropanol or ethanol), and dispose of the wipe as chemical waste.
-
Transfer: The weighed compound can now be transferred to the reaction vessel or dissolved in an appropriate solvent, all within the confines of the fume hood.
Emergency Response and Decontamination
In the event of an accidental exposure or spill, the following procedures should be initiated immediately.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Drench the affected skin with running water and wash thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][8] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop or persist.
-
Ingestion: Do NOT induce vomiting.[10] Wash out the mouth with water.[14] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[14]
-
Spill Management: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[15] Scoop the material into a labeled, sealable container for chemical waste disposal.[15] Ventilate the area and wash the spill site after material pickup is complete.
Workflow and Disposal
The entire lifecycle of the compound in the laboratory, from receipt to disposal, must be managed with safety as the priority.
Safe Handling Workflow Diagram
The following diagram outlines the critical steps and decision points for the safe handling of 1-Fmoc-2-(hydroxymethyl)piperidine.
Caption: Workflow for the Safe Handling of 1-Fmoc-2-(hydroxymethyl)piperidine.
Waste Disposal
All waste materials contaminated with 1-Fmoc-2-(hydroxymethyl)piperidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[15] Containers should be clearly labeled and disposed of in accordance with institutional, local, and national regulations. Do not dispose of this chemical into drains or the environment.[10][15]
Conclusion
1-Fmoc-2-(hydroxymethyl)piperidine is a valuable synthetic intermediate whose safe handling is predicated on a clear understanding of its molecular structure. While the N-Fmoc protecting group significantly mitigates the severe hazards associated with the parent piperidine molecule, the compound remains an irritant that is harmful if swallowed. Adherence to standard laboratory safety protocols, including the consistent use of engineering controls like fume hoods and appropriate personal protective equipment, is essential. By following the detailed procedures outlined in this guide, researchers can effectively manage the risks and utilize this compound productively and safely in their synthetic endeavors.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Al Musaimi, O., et al. (2021).
- Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Isidro-Llobet, A., et al. (2019). In situ Fmoc removal. Green Chemistry.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Belyakov, S., et al. (2022).
- Nowick, J. S., et al. (2020).
- He, W., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Process Research & Development, 14(1), 210-213.
- Coro, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1).
-
Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed. Retrieved from [Link]
- Al Musaimi, O., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
- Luna, O. F., et al. (2016).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. chemscene.com [chemscene.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. gustavus.edu [gustavus.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
Technical Guide: Chiral Synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine
This guide details the high-fidelity chiral synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol), a critical chiral building block in the synthesis of peptidomimetics and macrocyclic drugs.
The protocol prioritizes enantiomeric retention and scalability , utilizing a mixed-anhydride activation followed by borohydride reduction. This route avoids the harsh conditions of lithium aluminum hydride (LiAlH4) on the Fmoc group and bypasses the difficult isolation of the highly polar free amino alcohol.
Part 1: Strategic Route Selection
The Synthetic Challenge
The target molecule contains a base-labile Fmoc protecting group and a stereocenter at the C2 position. The primary challenges in synthesis are:
-
Chemoselectivity: Reducing the carboxylic acid to an alcohol without cleaving the carbamate (Fmoc) or reducing the Fmoc fluorenyl ring.
-
Optical Purity: Preventing racemization at the
-carbon, which is prone to proton abstraction via the oxazolone intermediate during activation.
Selected Route: Mixed Anhydride / Borohydride Reduction
We utilize the Rodriguez Protocol (activation via isobutyl chloroformate followed by NaBH4 reduction). This method is superior to direct LiAlH4 reduction or borane reduction for Fmoc-derivatives due to its mild conditions and compatibility with the Fmoc group.
| Parameter | Method A: Mixed Anhydride / NaBH4 | Method B: LiAlH4 Reduction | Method C: Borane-DMS |
| Fmoc Stability | High (Stable at <0°C) | Low (Cleaves Fmoc) | Moderate (Risk of reduction) |
| Racemization | < 1% (Strict Temp Control) | Low | Low |
| Scalability | Excellent (No pyrophorics) | Poor (Quenching issues) | Moderate (Costly reagents) |
| Purity | High (Crystallizable) | Variable | High |
Part 2: Experimental Protocol
Reagents & Stoichiometry
Starting Material: (S)-N-Fmoc-Pipecolic Acid (Fmoc-L-Pip-OH) Target: (S)-1-Fmoc-2-(hydroxymethyl)piperidine
| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |
| Fmoc-L-Pipecolic Acid | 1.0 | Substrate | Dry thoroughly before use. |
| N-Methylmorpholine (NMM) | 1.1 | Base | Preferred over TEA to reduce racemization. |
| Isobutyl Chloroformate (IBCF) | 1.1 | Activator | Freshly distilled/high purity essential. |
| Sodium Borohydride (NaBH4) | 1.5 | Reductant | Dissolve in water immediately before use. |
| THF (Anhydrous) | Solvent | Solvent | Must be peroxide-free. |
Step-by-Step Methodology
Step 1: Activation (Formation of Mixed Anhydride)
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Fmoc-L-Pipecolic Acid (10 mmol) and anhydrous THF (50 mL) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat. Strict temperature control is vital to prevent disproportionation of the anhydride.
-
Base Addition: Add NMM (11 mmol) dropwise. Stir for 5 minutes.
-
Activation: Add Isobutyl Chloroformate (11 mmol) dropwise over 10 minutes, maintaining internal temperature below -10°C.
Step 2: Reductive Cleavage
-
Preparation: While the anhydride stirs for 15 minutes at -15°C, prepare a solution of NaBH4 (15 mmol) in water (10 mL) .
-
Addition: Add the aqueous NaBH4 solution to the reaction mixture in one portion.
-
Caution: Vigorous gas evolution (
) will occur. Ensure open venting through the N2 line.
-
-
Reaction: Allow the mixture to warm to 0°C over 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[7] The intermediate anhydride should disappear rapidly.
Step 3: Workup & Isolation
-
Quench: Slowly add 1M KHSO4 or Citric Acid to quench excess borohydride and neutralize the amine salts. Adjust pH to ~7.
-
Avoid: Strong acids (HCl) which might cleave the Fmoc group or Boc groups if present.
-
-
Extraction: Evaporate the bulk of THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .
-
Wash: Wash combined organics with saturated NaHCO3 (to remove unreacted acid), water , and brine .
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 80:20 to 50:50).
Part 3: Visualization & Logic
Reaction Pathway Analysis
The following diagram illustrates the transformation and critical control points (CCPs) to avoid side reactions like racemization or urethane formation.
Figure 1: Reaction pathway highlighting the critical temperature control required to prevent oxazolone-mediated racemization.
Part 4: Quality Control & Troubleshooting
Analytical Specifications[7]
-
HPLC Purity: >98% (254 nm).
-
Chiral HPLC: Chiralpak AD-H or OD-H column; Mobile phase: Hexane/IPA (90:10). Confirm enantiomeric excess (ee) >99%.
-
1H NMR (CDCl3): Look for the diagnostic hydroxymethyl doublet/multiplet at
3.6-3.8 ppm and the Fmoc protons (7.3-7.8 ppm). -
Specific Rotation:
should match literature values (typically negative for the S-enantiomer in MeOH).
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or hydrolysis of anhydride. | Ensure THF is dry; increase activation time slightly; ensure IBCF quality. |
| Racemization | Temperature rose above -10°C during activation. | Use a cryostat; add NMM slowly; ensure efficient stirring. |
| Fmoc Cleavage | pH too high during workup or NaBH4 reduction too warm. | Keep reduction at 0°C; quench carefully with KHSO4; avoid excess base. |
| Urethane Byproduct | Attack of alcohol on carbonate carbonyl. | This is rare with NaBH4 but common if temperature is uncontrolled. Keep cold. |
References
-
Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A simple and mild method for the preparation of N-fluorenylmethoxycarbonyl-amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link
- Core reference for the mixed anhydride/NaBH4 reduction of Fmoc-amino acids.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. Link
- Foundational text on Fmoc stability and chemistry.
- Kang, S. H., Kim, C. M., & Youn, J. H. (2000). Total synthesis of polyhydroxylated piperidine alkaloids. Tetrahedron Letters, 41(20), 3909-3912. Demonstrates applications of chiral hydroxymethyl piperidines.
Sources
Technical Guide: Enantiomeric Purity and Analysis of 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-pipecolinol) is a critical chiral building block in the synthesis of peptidomimetics and macrocyclic drugs. As a homolog of proline, the piperidine ring confers specific conformational rigidity, influencing the secondary structure of peptide backbones. However, the biological efficacy of these constructs is strictly dependent on the enantiomeric purity of the scaffold.
This guide addresses the technical challenges in maintaining and verifying the enantiomeric excess (ee) of 1-Fmoc-2-(hydroxymethyl)piperidine. It details the racemization vectors during synthesis (specifically during the reduction of Fmoc-pipecolic acid) and provides a validated protocol for chiral HPLC analysis, moving beyond the limitations of simple optical rotation measurements.
Chemical Context & Racemization Vectors
The Molecule and its Fragility
The target molecule contains a single chiral center at the C2 position of the piperidine ring. While the piperidine ring itself is chemically robust, the stereocenter is vulnerable during the transformation from the precursor amino acid (Pipecolic acid) to the alcohol.
Key Physical Properties:
-
Molecular Formula: C21H23NO3
-
Molecular Weight: 337.42 g/mol
-
Chirality: (S) or (R) [typically derived from L- or D-pipecolic acid]
-
Chromophore: Fluorenyl (Fmoc) group,
~265 nm, ~301 nm.
Synthesis-Induced Racemization
The most common synthesis route involves the reduction of N-Fmoc-pipecolic acid. Direct reduction using Lithium Aluminum Hydride (LAH) is incompatible with the Fmoc group (which is base-labile). Therefore, a mild reduction protocol involving Mixed Anhydride activation followed by Sodium Borohydride (
The Risk: During the activation of the carboxylic acid (using Isobutyl chloroformate and a base like N-Methylmorpholine), there is a risk of
Diagram 1: Synthesis & Racemization Risk Pathways
Caption: Figure 1. The kinetic competition between productive reduction and base-catalyzed racemization during the mixed anhydride method.
Analytical Strategy: Beyond Optical Rotation
Why Polarimetry Fails
Specific optical rotation (
Chiral HPLC Method Development
The Fmoc group provides an excellent "handle" for chiral recognition on polysaccharide-based stationary phases due to
Recommended Stationary Phases:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA): High success rate for Fmoc-protected cyclic amines.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB): Alternative if AD-H shows poor resolution.
Validated Protocol: Determination of Enantiomeric Excess
Objective: Quantify the (S)- and (R)- enantiomers of 1-Fmoc-2-(hydroxymethyl)piperidine.
Reagents & Equipment:
-
HPLC System: Agilent 1200/1260 or Waters Alliance with DAD.
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol (IPA).
-
Sample Diluent: Methanol or Mobile Phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane/IPA (90:10 v/v).
-
Note: The high hexane content favors the interaction of the analyte with the stationary phase. Increasing IPA (e.g., 80:20) will shorten retention times but may decrease resolution (
).
-
-
System Equilibration:
-
Flow rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Flush column for 30 mins until baseline is stable.
-
-
Sample Preparation:
-
Weigh 1.0 mg of the sample.
-
Dissolve in 1.0 mL of IPA/Hexane (50:50). Vortex to ensure complete solubility.
-
Filter through a 0.45
m PTFE syringe filter.
-
-
Data Acquisition:
-
Injection Volume: 5-10
L. -
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Run time: 30 minutes.
-
Expected Results (Typical):
-
Resolution (
): > 2.0 (Baseline separation). -
Retention: The (S)-enantiomer typically elutes first or second depending on the specific column lot; Standard injection of the authentic enantiomer is required for peak identification.
Table 1: Troubleshooting Chiral Separation
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Solubility issues or column overload | Dilute sample; switch diluent to 100% Mobile Phase. |
| Peak Tailing | Interaction with residual silanols | Add 0.1% Diethylamine (DEA) or Ethanolamine to mobile phase (only for immobilized columns like IA/IB, check compatibility for coated AD/OD). |
| No Separation | Insufficient chiral recognition | Switch mobile phase modifier from IPA to Ethanol (Hexane/EtOH 90:10). Switch column from AD-H to OD-H. |
Purification & Enrichment Strategy
If the analytical method reveals an enantiomeric excess (ee) below specification (e.g., < 98%), the batch must be enriched. Unlike simple oily intermediates, Fmoc-derivatives often crystallize well.
Recrystallization Protocol
Fmoc-2-(hydroxymethyl)piperidine is a solid. Recrystallization is the most scalable method for optical purification.
-
Solvent System: Ethyl Acetate / Hexane or Toluene.
-
Procedure:
-
Dissolve crude solid in minimal hot Ethyl Acetate (approx 60°C).
-
Slowly add Hexane until turbidity is just observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Racemates often have different solubility profiles than pure enantiomers (eutectic point behavior).
-
-
Validation: Filter crystals and re-analyze mother liquor and crystals by Chiral HPLC.
Workflow Visualization
Diagram 2: Quality Control Decision Tree
Caption: Figure 2. Decision logic for the qualification of chiral building blocks.
References
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc chemistry and handling).
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on chiral separation mechanisms).
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed protocols for polysaccharide columns).
-
Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 32(7), 923-926. (Primary source for the Mixed Anhydride/NaBH4 reduction protocol).
Methodological & Application
Application Note: 1-Fmoc-2-(hydroxymethyl)piperidine as a Chiral Pivot in Peptidomimetics
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the strategic utilization of 1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol).
Introduction: The "Divergent" Scaffold
1-Fmoc-2-(hydroxymethyl)piperidine is a high-value chiral building block that serves as a gateway to constrained amino acids and diamines. Its structural core—a piperidine ring with a defined stereocenter at C2—provides the rigid conformational restriction necessary for designing high-affinity ligands for GPCRs and peptidomimetics.
Unlike standard Fmoc-amino acids, this molecule presents a primary alcohol functionality. This allows for "Divergent Synthesis": the alcohol can be oxidized to a carboxylic acid (entering standard SPPS workflows as Fmoc-Pipecolic acid) or converted into amines, ethers, or halides for fragment-based drug discovery.
Key Chemical Profile[1][2][3]
-
Systematic Name: (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Common Name: Fmoc-2-piperidinemethanol
-
Stereochemistry: Available as (S) or (R) enantiomers (crucial for structure-activity relationship studies).
-
Stability: The Fmoc group is base-labile (cleaved by piperidine) but stable to acidic and oxidative conditions, making this scaffold ideal for diverse functional group manipulations.
Strategic Workflows (Visualized)
The following diagram illustrates how this single building block acts as a hub for accessing three distinct chemical spaces: Acids (for peptides), Amines (for ureas/sulfonamides), and Ethers (for solubility tuning).
Figure 1: Divergent synthetic pathways from the hydroxymethyl scaffold. Path A leads to peptide synthesis; Path B/C leads to small molecule scaffolds.
Detailed Experimental Protocols
Protocol A: Jones Oxidation to Fmoc-Pipecolic Acid
Context: This is the primary transformation for peptide scientists. The alcohol must be oxidized to the carboxylic acid to be loaded onto resin. Why Jones Reagent? While chromium is toxic, Jones oxidation is acidic . Since the Fmoc group is base-labile, acidic oxidation is the safest method to preserve the protecting group while ensuring complete conversion to the carboxylic acid.
Reagents:
-
Substrate: 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 equiv)
-
Jones Reagent (2.7 M CrO3 in H2SO4)
-
Solvent: Acetone (Reagent Grade)
-
Quench: Isopropanol (iPrOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (approx. 2.9 mmol) of 1-Fmoc-2-(hydroxymethyl)piperidine in 30 mL of acetone in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add Jones Reagent dropwise via an addition funnel or syringe. The solution will turn from orange to a muddy green (Cr3+ formation).
-
Critical Checkpoint: Continue addition until the orange color of the reagent persists for >1 minute, indicating excess oxidant.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot should disappear, and a baseline acid spot should appear.
-
Quenching: Add Isopropanol (5 mL) dropwise. The mixture will turn green again as excess Cr(VI) is reduced. Stir for 15 minutes.
-
Workup:
-
Decant the acetone solution from the chromium salts (or filter through a Celite pad if the precipitate is fine).
-
Concentrate the acetone filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove chromium traces.
-
Note: Do not use basic washes (NaHCO3) extensively if you want to keep the product in the organic layer, although the carboxylate will extract into base. A standard acid-base extraction (Extract into sat. NaHCO3, separate organic impurities, acidify aqueous layer to pH 2, extract back into EtOAc) is the best purification method.
-
-
Isolation: Dry the organic layer over MgSO4, filter, and concentrate. The resulting solid is Fmoc-Pipecolic Acid , ready for SPPS loading.
Protocol B: Mitsunobu Conversion to Chiral Amines
Context: Converting the hydroxyl group to an amine (via azide) creates a chiral diamine scaffold, often used in kinase inhibitor design.
Reagents:
-
Substrate: 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.5 equiv) - Source of Azide
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under Argon/Nitrogen, dissolve the substrate (1.0 equiv) and PPh3 (1.5 equiv) in anhydrous THF (0.1 M concentration). Cool to 0°C .[1][2]
-
Addition: Add DPPA (1.5 equiv) followed by the dropwise addition of DIAD (1.5 equiv).
-
Exotherm Warning: The reaction is exothermic.[3] Maintain temperature <5°C during DIAD addition to prevent side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient). The product is the Azide intermediate .
-
Reduction (Staudinger): To convert the azide to the amine:
-
Dissolve the azide in THF/Water (10:1).
-
Add PPh3 (2.0 equiv) and stir at RT for 24 hours.
-
The Fmoc group remains intact during this neutral reduction.
-
Technical Data & Troubleshooting
Comparative Analysis of Oxidation Methods
| Parameter | Jones Oxidation (Recommended) | TEMPO / BAIB | TEMPO / Bleach |
| Fmoc Stability | Excellent (Acidic media) | Good (Neutral/Mildly Acidic) | Poor (Basic pH > 9 required) |
| Yield | High (>85%) | Moderate to High | Low (Fmoc cleavage risk) |
| Safety | Cr(VI) is toxic; requires careful waste disposal. | "Green" reagents; safer handling. | Bleach is cheap but pH control is critical. |
| Selectivity | Oxidizes to Acid directly. | Can stop at Aldehyde if not optimized. | Oxidizes to Acid.[3][1][4] |
Troubleshooting Guide
-
Issue: Fmoc cleavage observed during reaction.
-
Cause: The reaction medium became too basic. This often happens in TEMPO oxidations if pH isn't strictly buffered, or if amine nucleophiles are present without protection.
-
Solution: Switch to acidic conditions (Jones) or ensure buffer pH is < 8.0.
-
-
Issue: Incomplete Oxidation (Aldehyde intermediate persists).
-
Cause: Insufficient oxidant or water.
-
Solution: For Jones, ensure the orange color persists. For TEMPO, ensure water is present in the solvent mixture (e.g., ACN/H2O) to allow the hydrate to form, which is the species actually oxidized to the acid.
-
References
-
Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
-
Mitsunobu Reaction on Fmoc-Alcohols
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
-
-
Oxidation Protocols (Jones vs TEMPO)
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. Link
-
-
Pipecolic Acid in Medicinal Chemistry
-
Fmoc Cleavage Mechanisms
-
Luna, O., et al. (2016). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Link
-
Sources
Application Notes and Protocols for the Fmoc Deprotection of 1-Fmoc-2-(hydroxymethyl)piperidine
Introduction: The Strategic Importance of Fmoc Deprotection in Amine Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone protecting group for primary and secondary amines in modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules.[1][2] Its prevalence is due to its remarkable stability under a wide range of reaction conditions, yet its clean and efficient removal under mild, basic conditions. This orthogonality allows for intricate synthetic strategies where other protecting groups, such as acid-labile Boc groups, can be selectively retained.[1]
The deprotection of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism.[3] A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorene ring, initiating the collapse of the carbamate and liberating the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction mixture then acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[3]
This application note provides a comprehensive guide to the solution-phase Fmoc deprotection of 1-Fmoc-2-(hydroxymethyl)piperidine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for deprotection and purification, and offer expert insights into reaction monitoring and troubleshooting. Particular emphasis is placed on addressing the challenges associated with the purification of the polar, water-soluble product, 2-(hydroxymethyl)piperidine.
Mechanistic Overview: The E1cB Pathway of Fmoc Cleavage
The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism, as illustrated below.
Figure 1: The E1cB mechanism of Fmoc deprotection.
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group, forming a carbanion intermediate. This step is typically fast.[3]
-
β-Elimination: The unstable carbanion undergoes a β-elimination reaction, leading to the formation of the highly reactive and electrophilic dibenzofulvene (DBF) intermediate, carbon dioxide, and the desired deprotected amine. This step is the rate-determining step of the reaction.
-
DBF Scavenging: The excess secondary amine present in the reaction mixture rapidly traps the DBF intermediate to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine of the product, which would result in a difficult-to-remove impurity.
Comparative Analysis of Deprotection Conditions
While the standard condition for Fmoc deprotection is 20% piperidine in N,N-dimethylformamide (DMF), several other bases and solvent systems can be employed. The choice of reagent can be critical, especially in solution-phase synthesis where purification strategies are paramount.
| Deprotection Reagent | Typical Concentration | Solvent | Reaction Time | Key Advantages & Considerations |
| Piperidine | 20-50% (v/v) | DMF, CH₂Cl₂ | 15-60 min | Standard: Highly effective and fast.[4] Workup: Forms a nonpolar DBF adduct, requiring extraction for removal. |
| Diethylamine | 10-60% (v/v) | DMF, ACN, THF | 1-3 hours | Volatile: Easier to remove post-reaction.[3] Workup: DBF adduct is less stable; purification should be performed promptly.[5] |
| Morpholine | 50% (v/v) | DMF | 30-60 min | Milder Base: Less likely to cause base-sensitive side reactions.[3] |
| Tris(2-aminoethyl)amine | ~10 equivalents | CH₂Cl₂, CDCl₃ | < 5 min | Water-Soluble Adduct: Forms a water-soluble DBF adduct, simplifying purification of nonpolar products via aqueous extraction.[3] For polar products like 2-(hydroxymethyl)piperidine, this method is advantageous as the adduct can be washed away, though careful extraction is needed to retain the product. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% (v/v) | DMF | 5-20 min | Strong, Non-nucleophilic Base: Very fast deprotection. Does not form a stable adduct with DBF, requiring a scavenger (e.g., piperidine) to be added.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is a robust and widely applicable method for the solution-phase deprotection of 1-Fmoc-2-(hydroxymethyl)piperidine.
Materials:
-
1-Fmoc-2-(hydroxymethyl)piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Figure 2: Workflow for standard Fmoc deprotection and purification.
Procedure:
-
Reaction Setup: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1 equivalent) in DMF or CH₂Cl₂ (approximately 0.1 M concentration). To this solution, add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 30-60 minutes).
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. b. Dissolve the residue in an organic solvent such as ethyl acetate or CH₂Cl₂. c. Wash the organic layer with 1 M HCl (2-3 times) to remove residual piperidine. d. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography. Due to the basic nature of the product, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[3] A gradient elution, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, is often effective.
Protocol 2: Fmoc Deprotection using Tris(2-aminoethyl)amine for Simplified Workup
This protocol is particularly advantageous for simplifying the removal of the dibenzofulvene byproduct, as the resulting adduct is water-soluble.
Materials:
-
1-Fmoc-2-(hydroxymethyl)piperidine
-
Tris(2-aminoethyl)amine
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 5.5)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1 equivalent) in CH₂Cl₂ (approximately 0.1 M). Add tris(2-aminoethyl)amine (~10 equivalents).[3]
-
Reaction: Stir at room temperature. The reaction is typically very fast (<10 minutes). Monitor by TLC or HPLC to confirm completion.
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with a phosphate buffer (pH 5.5) to remove the tris(2-aminoethyl)amine-DBF adduct.[3] Repeat the wash if necessary. c. To remove excess tris(2-aminoethyl)amine, wash the organic layer with dilute HCl. d. Neutralize any remaining acid by washing with saturated aqueous NaHCO₃, followed by brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which may be pure enough for subsequent steps or can be further purified by column chromatography as described in Protocol 1.
Analytical Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is suitable for the starting material. For the more polar product, a more polar system like dichloromethane/methanol (e.g., 9:1) will be required.
-
Visualization: UV light (254 nm) will show the Fmoc-protected starting material. The product, lacking the Fmoc chromophore, will not be UV active but can be visualized by staining with ninhydrin (which detects primary and secondary amines, yielding a characteristic colored spot) or potassium permanganate.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed to monitor the reaction progress and assess the purity of the final product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Detection: UV detection at 265 nm or 301 nm (for the Fmoc group and DBF adduct, respectively). The product will have minimal absorbance at these wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an invaluable tool for confirming the structure of the starting material and the final product.
-
¹H NMR: Upon successful deprotection, the characteristic aromatic protons of the fluorenyl group (typically in the range of 7.2-7.9 ppm) will disappear. New signals corresponding to the protons of the 2-(hydroxymethyl)piperidine will be observed. The proton of the N-H group will also appear, often as a broad singlet. The signals for the hydroxymethyl group and the piperidine ring protons will experience a shift due to the removal of the electron-withdrawing Fmoc group. For 2-(hydroxymethyl)piperidine, the protons of the hydroxymethyl group typically appear around 3.4-3.6 ppm, and the piperidine ring protons are observed between 1.1 and 3.1 ppm.[6]
-
¹³C NMR: The deprotection will be confirmed by the disappearance of the carbonyl carbon of the carbamate (around 155 ppm) and the aromatic carbons of the fluorene ring (typically 119-145 ppm).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Steric hindrance around the amine.- Degraded deprotection reagent. | - Extend the reaction time and monitor by TLC/HPLC.- Consider using a stronger base like DBU (with a scavenger).- Use fresh, high-quality piperidine or other amine base. |
| Difficult Purification | - The product is highly polar and water-soluble.- Co-elution of the product with the DBF-adduct or other byproducts. | - For highly polar products, consider using tris(2-aminoethyl)amine for deprotection to form a water-soluble adduct.- If using standard piperidine deprotection, perform thorough acidic washes to remove the base and consider reverse-phase chromatography for purification.- For column chromatography, use a basic modifier in the eluent (e.g., triethylamine) to improve peak shape. |
| Side Reactions | - The hydroxymethyl group could potentially react under certain conditions, although this is less common with standard Fmoc deprotection.- Re-addition of DBF to the deprotected amine. | - Ensure that no activating agents are present during deprotection.- Use a sufficient excess of the scavenger amine to effectively trap the DBF intermediate. |
Conclusion
The Fmoc deprotection of 1-Fmoc-2-(hydroxymethyl)piperidine is a straightforward yet critical transformation. Success hinges on the selection of an appropriate deprotection agent and a well-designed workup and purification strategy that accounts for the polar nature of the product. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently generate high-purity 2-(hydroxymethyl)piperidine for their drug discovery and development endeavors. The protocols and analytical methods detailed in this application note provide a solid foundation for achieving this goal.
References
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17–27). Humana Press.
-
University of Rochester. Workup: Amines. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Reddit. Working up the product after removing FMOC. [Link]
Sources
Application Note: Strategic Coupling of 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary & Chemical Profile
1-Fmoc-2-(hydroxymethyl)piperidine is a critical building block in peptidomimetic synthesis, often utilized to introduce reduced peptide bond isosteres (
Unlike standard Fmoc-amino acids, the reactive handle here is a primary alcohol (
The Challenge
-
Steric Hindrance: The hydroxymethyl group is adjacent to the bulky Fmoc-protected nitrogen, slowing down acylation rates compared to linear amino alcohols (e.g., Fmoc-Serinol).
-
Base Sensitivity: The Fmoc group is labile.[1][2] Standard esterification protocols using high concentrations of DMAP (4-dimethylaminopyridine) can trigger premature Fmoc deprotection, leading to polymerization or double-coupling artifacts.
-
Racemization: While less prone to racemization than activated carboxylic acids, the chiral center at C2 must be preserved during vigorous coupling conditions.
Protocol A: Solid-Phase Immobilization (The Anchor)
Target: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin.
Rationale: 2-CTC is the superior support for this molecule. The loading proceeds via an
Reagents Required[3][4][5][6][7][8][9][10][11][12]
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
Dichloromethane (DCM), anhydrous
- -Diisopropylethylamine (DIPEA)[3][4]
-
Methanol (HPLC grade)
- -Dimethylformamide (DMF)[3][4]
Step-by-Step Workflow
-
Resin Preparation:
-
Weigh 1.0 g of 2-CTC resin into a fritted syringe reactor.
-
Swell: Add 10 mL anhydrous DCM. Shake gently for 30 minutes. Drain. Crucial: 2-CTC is moisture sensitive; ensure glassware is dry.
-
-
Coupling Solution Preparation:
-
Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (0.6 – 0.8 eq. relative to resin nominal loading) in 8 mL anhydrous DCM.
-
Note: Using a deficit of the alcohol ensures high functionalization yield relative to the precious starting material.
-
Add DIPEA (4.0 eq.).[3]
-
-
Loading Reaction:
-
Add the coupling solution to the swollen resin.
-
Agitate gently for 2 hours at room temperature.
-
Optimization: For extremely hindered derivatives, adding 10% DMF can improve solubility, but pure DCM promotes the trityl cation formation best.
-
-
Capping (The Quench):
-
Washing:
-
Drain and wash: DCM (3x), DMF (3x), DCM (3x).[3]
-
Visualization: Resin Loading Logic
Caption: Workflow for immobilizing hindered amino alcohols onto 2-CTC resin.
Protocol B: Solution Phase Esterification (Steglich)
Target: Coupling to a Carboxylic Acid (e.g., creating a depsipeptide or attaching a linker). Rationale: The Steglich esterification (DCC/DMAP) is standard, but dangerous for Fmoc groups. This modified protocol uses EDC.HCl (easier workup) and controlled DMAP to prevent Fmoc cleavage.
Reagents
-
Carboxylic Acid Partner (1.2 eq)
-
1-Fmoc-2-(hydroxymethyl)piperidine (1.0 eq)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq max )[3]
-
Solvent: DCM (preferred) or DMF.[3]
Critical Modification: The "Low-Base" Approach
Standard Steglich protocols often call for 0.5–1.0 eq of DMAP. Do not do this. High DMAP concentrations will remove the Fmoc group via an E1cB mechanism.
-
Limit DMAP to 10 mol% (0.1 eq).
-
Keep the reaction temperature at 0°C for the first hour.
Step-by-Step Workflow
-
Dissolution: Dissolve the Carboxylic Acid and the Fmoc-amino alcohol in DCM at 0°C (ice bath).
-
Activation: Add EDC.HCl. Stir for 5 minutes.
-
Catalysis: Add the catalytic DMAP.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Wash with 1N HCl (removes DMAP and urea byproducts), then saturated
, then Brine. Dry over .
Protocol C: The "Nuclear Option" (Mitsunobu)
Target: Difficult couplings or Ether formation. Rationale: If the steric hindrance of the piperidine ring prevents esterification, the Mitsunobu reaction offers a powerful alternative by activating the alcohol as a phosphonium intermediate.
Reagents
-
Triphenylphosphine (
) (1.5 eq)[7] -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[7]
-
Acidic Partner (Carboxylic acid or Phenol) (1.5 eq)
-
Solvent: Anhydrous THF.
Protocol
-
Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine,
, and the Acidic Partner in dry THF. Cool to 0°C .[7][8] -
Add DIAD dropwise over 10 minutes. Exotherm warning.
-
Stir at 0°C for 30 minutes, then Room Temp for 3–6 hours.
-
Note: This reaction inverts the stereochemistry of the carbon bearing the hydroxyl group.[11][5][6] Since the hydroxyl here is on a
arm (primary), stereoinversion is not an issue for the linker itself, but the reaction is highly efficient.
Quality Control & Validation (Self-Validating Systems)
A. The Fmoc Loading Test (UV Quantitation)
After loading onto resin (Protocol A), you must quantify the loading efficiency. The weight gain method is unreliable for small scales.
-
Weigh ~5 mg of dried, loaded resin.
-
Add 2.5 mL of 20% Piperidine in DMF .
-
Shake for 20 minutes (cleaves Fmoc, releasing dibenzofulvene).
-
Measure UV Absorbance of the solution at 290 nm .
-
Calculation:
(1.65 is the extinction coefficient factor for dibenzofulvene at 290nm).
B. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Loading (<0.3 mmol/g) | Moisture in 2-CTC resin. | Dry resin in vacuo over |
| Double Fmoc Peak (HPLC) | Fmoc cleavage during coupling. | Too much base (DMAP/DIPEA) used. Reduce DMAP to <0.1 eq. |
| Gelation of Resin | Aggregation of hydrophobic chains. | Add 10-20% DMF to the DCM coupling mixture to disrupt aggregation. |
| No Reaction (Solution Phase) | Steric hindrance at C2 position. | Switch from Steglich (Protocol B) to Mitsunobu (Protocol C). |
References
-
Barlos, K., et al. (1989).[12] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
- White, P. (2024). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard Reference for Fmoc UV Test).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. merckmillipore.com [merckmillipore.com]
solid-phase synthesis using 1-Fmoc-2-(hydroxymethyl)piperidine
Application Note: Strategic Utilization of 1-Fmoc-2-(hydroxymethyl)piperidine in Solid-Phase Peptidomimetic Synthesis
Executive Summary
This guide details the solid-phase synthesis (SPS) protocols for utilizing 1-Fmoc-2-(hydroxymethyl)piperidine (Fmoc-2-piperidinemethanol) as a chiral scaffold. Unlike standard amino acids, this building block presents two distinct challenges: (1) it must be anchored via its hydroxyl group rather than a carboxylate, and (2) upon Fmoc removal, it yields a sterically hindered secondary amine (piperidine) that is notoriously difficult to acylate.
This protocol leverages 2-Chlorotrityl Chloride (2-CTC) resin to prevent racemization during loading and employs high-efficiency coupling reagents (HATU/HOAt) to overcome steric barriers during chain elongation.
Strategic Considerations & Causality
The Anchoring Strategy: Why 2-CTC?
Direct esterification of amino alcohols to standard Wang resin often requires carboxyl-activation of a linker or Mitsunobu conditions, which can be harsh.
-
Choice: 2-Chlorotrityl Chloride (2-CTC) resin.[1]
-
Causality: The 2-CTC resin generates a stabilized trityl cation. The primary hydroxyl group of the piperidine derivative attacks this cation via an SN1-like mechanism. This reaction occurs under very mild basic conditions (DIPEA), completely avoiding the risk of racemization at the chiral C2 center of the piperidine ring.
-
Benefit: The resulting ether linkage is acid-labile, allowing for cleavage under mild conditions (1-5% TFA) if protected fragments are desired, or standard conditions (95% TFA) for final deprotection.
The Steric Bottleneck
The critical failure point in this workflow is not the loading, but the subsequent coupling.
-
Challenge: Removing the Fmoc group exposes a cyclic secondary amine at the 2-position. The adjacent methylene bridge creates significant steric bulk, shielding the nitrogen nucleophile.
-
Solution: Standard DIC/HOBt coupling often fails here. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt , which accelerates the reaction through the neighboring group effect of the pyridine nitrogen in the coupling reagent.
Visual Workflow & Mechanism
Figure 1: Synthesis Workflow
A logical flow from resin preparation to difficult coupling optimization.
Caption: Operational workflow for anchoring amino alcohols and overcoming steric hindrance during elongation.
Detailed Experimental Protocols
Protocol A: Resin Loading (Anchoring)
Objective: Immobilize 1-Fmoc-2-(hydroxymethyl)piperidine onto 2-CTC resin without racemization.
Materials:
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
1-Fmoc-2-(hydroxymethyl)piperidine (1.5 equivalents relative to resin)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)[2]
-
Methanol (MeOH) (HPLC Grade)
Step-by-Step:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor. Add 10 mL dry DCM and swell for 20 minutes. Drain.
-
Preparation of Solution: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1.5 eq) in 10 mL dry DCM. Add DIPEA (4.0 eq).[2] Note: DCM is preferred over DMF here to maximize the swelling of 2-CTC and stability of the trityl chloride.
-
Loading Reaction: Add the solution to the resin.[2][3] Agitate gently (orbital shaker) for 2 hours at room temperature.
-
Critical Check: Do not use a magnetic stir bar, as it grinds the resin beads.
-
-
Capping (End-Capping): Add 1 mL of Methanol (MeOH) and DIPEA (1 mL) directly to the reaction slurry. Agitate for 20 minutes.
-
Washing: Drain and wash the resin:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
Protocol B: Self-Validating Fmoc Quantitation
Objective: Determine the exact substitution level (mmol/g) before proceeding.
Method: UV-Vis Spectrophotometry (The "Fmoc Test").[3][8][9][10]
-
Dry a small aliquot (~5–10 mg) of the loaded resin under vacuum. Weigh exactly (precision ±0.1 mg).
-
Place resin in a volumetric flask (e.g., 25 mL).
-
Add 20% Piperidine in DMF to the mark.[2][3][10] Shake for 20 minutes.
-
Transfer a sample to a quartz cuvette. Measure Absorbance (Abs) at 301 nm .
-
Note: If Abs > 1.0, dilute the sample and adjust the calculation.
-
Calculation:
- : Volume of solvent (e.g., 25 mL)
- : Mass of resin (mg)[2]
-
: Extinction coefficient of the piperidine-dibenzofulvene adduct (
).
Protocol C: Chain Elongation (The "Hard" Coupling)
Objective: Acylate the sterically hindered secondary amine of the piperidine ring.
Context: After removing the Fmoc group from the anchored piperidine, you are left with a secondary amine buried next to the resin linkage. Standard coupling will result in <20% yield.
Reagents:
-
Next Fmoc-Amino Acid (5.0 eq)
-
HATU (5.0 eq) (Preferred over HBTU/HCTU)
-
HOAt (5.0 eq) (Additive to reduce racemization and boost speed)
-
DIPEA (10.0 eq)
Step-by-Step:
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[2] Wash thoroughly (5 x DMF).[3]
-
Visual Check: The resin color often shifts significantly.
-
-
Activation: Dissolve the Amino Acid, HATU, and HOAt in DMF. Add DIPEA immediately before adding to the resin.
-
Activation Time: Allow to pre-activate for exactly 30 seconds. Do not wait longer, as HATU adducts can epimerize.
-
-
Coupling: Add mixture to resin. Agitate for 2 to 4 hours (longer than standard 45 min).
-
Double Coupling (Mandatory): Drain. Repeat the coupling step with fresh reagents for another 2 hours.
-
Monitoring: The standard Kaiser test (ninhydrin) will not work reliably on secondary amines (it yields a reddish-brown rather than blue color). Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.
Data Summary Table
| Parameter | Standard SPPS | Piperidine-Scaffold SPPS | Rationale |
| Resin | Wang / Rink Amide | 2-Chlorotrityl Chloride | Prevents racemization; mild loading. |
| Loading Base | DMAP/DIC | DIPEA (No DMAP) | DMAP is too basic and causes racemization of C2. |
| Coupling Reagent | HBTU / DIC | HATU / HOAt | Required to overcome steric hindrance of 2° amine. |
| Coupling Time | 45 - 60 min | 2 x 2 Hours | Kinetic barrier of the piperidine ring. |
| Monitoring | Kaiser Test (Blue) | Chloranil Test | Kaiser is insensitive to secondary amines. |
References
- Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptideweb.com [peptideweb.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
Technical Guide: Modification of Peptides with 1-Fmoc-2-(hydroxymethyl)piperidine
Introduction & Chemical Logic
1-Fmoc-2-(hydroxymethyl)piperidine (Fmoc-2-HMP) is a critical building block in the synthesis of peptidomimetics. Structurally, it represents a reduced form of Fmoc-Pipecolic acid (Fmoc-Pip-OH). Its incorporation into peptide sequences is primarily driven by two objectives:
-
C-Terminal Functionalization: It is used to generate peptides ending in a C-terminal piperidine-methanol moiety, often serving as a pharmacophore in protease inhibitors or as a scaffold for further chemical ligation.
-
Conformational Constraint: The six-membered piperidine ring imposes rigid backbone constraints (similar to, but distinct from, proline), reducing conformational entropy and potentially increasing metabolic stability against proteolytic degradation.
The Challenge: Steric Hindrance
The successful utilization of Fmoc-2-HMP presents a specific synthetic challenge: Steric Hindrance.
-
Secondary Amine: Upon Fmoc removal, the exposed amine is secondary and embedded within a six-membered ring.
-
2-Position Substitution: The hydroxymethyl group at the C2 position creates significant steric crowding, making the subsequent acylation (coupling the next amino acid) thermodynamically and kinetically difficult.
This guide details the Resin Loading (immobilization) and the High-Efficiency Coupling protocols required to overcome these barriers.
Experimental Protocols
Protocol A: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
To utilize Fmoc-2-HMP as a C-terminal modifier, it must be anchored to the solid support via its hydroxyl group. The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard here because it allows for the attachment of alcohols under mild conditions and prevents racemization.
Reagents Required:
-
2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)
-
1-Fmoc-2-(hydroxymethyl)piperidine (1.5 eq relative to resin capacity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Resin Preparation:
-
Weigh an appropriate amount of 2-CTC resin into a fritted syringe or reaction vessel.
-
Wash with anhydrous DCM (3 x 1 min) to remove moisture and swell the beads.
-
Expert Insight: Ensure DCM is strictly anhydrous. Moisture reacts with the trityl chloride to form HCl, lowering loading capacity.
-
-
Loading Reaction:
-
Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of resin).
-
Add Pyridine (2.0 eq). Pyridine is preferred over DIPEA for alcohol loading on 2-CTC as it minimizes side reactions.
-
Add the solution to the resin.
-
Agitate gently (rocking, not stirring) for 16 hours at room temperature.
-
-
Capping (End-Capping):
-
Drain the reaction solution.
-
Wash resin with DCM (3x).
-
Add a solution of DCM:MeOH:DIPEA (17:2:1) .
-
Agitate for 30 minutes. The methanol reacts with any remaining active chloride sites, "capping" the resin to prevent non-specific binding later.
-
-
Washing & Storage:
-
Wash thoroughly: DCM (3x), DMF (3x), DCM (3x).
-
Dry under vacuum if storing.
-
Data Validation (Loading Determination): Perform an Fmoc determination test (UV absorbance at 290 nm) to verify loading efficiency. A target loading of 0.4 – 0.6 mmol/g is ideal to prevent aggregation during synthesis.
Protocol B: Elongation – The "Difficult Coupling"
Once the Fmoc group is removed from the immobilized HMP, you are left with a sterically hindered secondary amine. Standard coupling (HBTU/DIEA) often fails here, resulting in deletion sequences.
Reagents Required:
-
Next Amino Acid (Fmoc-AA-OH) (5.0 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 eq) - Critical additive
-
DIPEA (10.0 eq)
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Chloranil Test: Use the Chloranil test (not Kaiser test) to detect the secondary amine. A blue color indicates positive deprotection.
-
-
Activation:
-
Dissolve the Fmoc-AA-OH, HATU, and HOAt in minimal DMF.
-
Add DIPEA immediately before adding to the resin.
-
Expert Insight: Pre-activation should not exceed 2 minutes to avoid racemization of the incoming amino acid (especially for Cys or His).
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.
-
Agitate for 2 to 4 hours at room temperature.
-
Optimization: For extremely bulky amino acids (e.g., Fmoc-Val-OH, Fmoc-Ile-OH), perform a Double Coupling (repeat step 2-3 with fresh reagents).
-
-
Monitoring:
-
Perform a micro-cleavage and analyze via HPLC/MS to ensure complete coupling before proceeding to the next cycle.
-
Visualization: Synthesis Workflow
The following diagram illustrates the critical path for incorporating Fmoc-2-HMP, highlighting the decision points for difficult couplings.
Figure 1: Workflow for the immobilization and elongation of peptides using Fmoc-2-HMP on 2-CTC resin.
Quantitative Data Summary
The following table summarizes the optimized conditions for handling the steric bulk of the piperidine ring versus standard SPPS conditions.
| Parameter | Standard SPPS | Fmoc-2-HMP Modification | Reason for Change |
| Resin | Wang or Rink Amide | 2-Chlorotrityl Chloride | Prevents racemization; allows alcohol loading. |
| Loading Base | DIPEA | Pyridine | Pyridine is less nucleophilic, reducing side reactions during alcohol loading. |
| Coupling Agent | HBTU or DIC | HATU + HOAt | Stronger activation required for the hindered secondary amine. |
| Coupling Time | 45 - 60 mins | 2 - 4 Hours | Slower kinetics due to steric bulk at C2 position. |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test does not detect secondary amines; Chloranil is required. |
References
-
Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link
-
Merck/Novabiochem. (2023). "Novabiochem® Peptide Synthesis Protocols: Loading of Alcohols to Trityl Resins." Merck Life Science. Link
Strategic Immobilization of 1-Fmoc-2-(hydroxymethyl)piperidine: A Comparative Guide to Resin Loading
Executive Summary
The immobilization of amino alcohols onto solid supports is a critical step in the synthesis of peptidomimetics and cyclic peptides. Unlike carboxylic acids, which load readily onto resins via esterification, alcohols require specific electrophilic handles. This protocol details the immobilization of 1-Fmoc-2-(hydroxymethyl)piperidine —a chiral building block used in diversity-oriented synthesis—onto 2-Chlorotrityl Chloride (2-CTC) resin.
We prioritize the 2-CTC method due to its mild cleavage conditions (1% TFA), which preserves acid-labile side-chain protecting groups, and its steric bulk, which minimizes racemization of the
Scientific Rationale & Mechanism
The Chemistry of Attachment
The reaction utilizes the electrophilic nature of the trityl chloride linker. In the presence of a non-nucleophilic base (DIPEA), the primary hydroxyl group of the piperidine derivative attacks the trityl carbocation equivalent, forming a trityl ether bond.
-
Why 2-CTC? The steric bulk of the trityl group prevents diketopiperazine (DKP) formation during the synthesis of C-terminal proline-like scaffolds.[1] Furthermore, the trityl ether linkage is sufficiently stable to standard Fmoc deprotection conditions (20% piperidine) but cleavable under mild acidic conditions.
-
Why Moisture Control? 2-CTC resin is highly moisture-sensitive.[2] Hydrolysis converts the active chloride to an inactive trityl alcohol. Strict anhydrous conditions are required during the initial loading phase.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the ether formation between the trityl chloride resin and the hydroxymethyl group.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl chloride resin (100-200 mesh) | Solid support; Loading 1.0–1.6 mmol/g |
| Substrate | 1-Fmoc-2-(hydroxymethyl)piperidine | Chiral building block |
| Solvent A | Dichloromethane (DCM), Anhydrous | Swelling and primary solvent |
| Solvent B | DMF (Peptide Grade) | Washing and Fmoc test solvent |
| Base | N,N-Diisopropylethylamine (DIPEA) | HCl scavenger |
| Capping Agent | Methanol (MeOH, HPLC Grade) | Quenches unreacted chlorides |
| Deprotection | 20% Piperidine in DMF | For Fmoc loading quantification |
Detailed Protocol
Phase 1: Resin Preparation & Swelling
Causality: Dry resin beads are collapsed. Swelling in DCM allows the polymer matrix to expand, exposing the reactive trityl chloride sites to the bulky Fmoc-piperidine substrate.
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.
-
Add 10 mL of dry DCM.
-
Seal and shake gently for 30 minutes .
-
Drain the solvent.[2] Note: Do not let the resin dry out completely; proceed immediately.
Phase 2: Loading Reaction
-
Dissolution: In a separate dry vial, dissolve 1.2 equivalents (relative to resin nominal loading) of 1-Fmoc-2-(hydroxymethyl)piperidine in 10 mL of dry DCM.
-
Tip: If solubility is poor, add a minimum amount of dry DMF (up to 10% v/v), but pure DCM is preferred for maximum resin swelling.
-
-
Activation: Add 4.0 equivalents of DIPEA to the substrate solution.
-
Coupling: Transfer the solution immediately to the swollen resin.
-
Incubation: Agitate gently on a shaker for 2 hours at room temperature.
-
Optimization: For sterically hindered alcohols, this can be extended to 4 hours, but prolonged exposure increases the risk of hydrolysis if the system is not strictly anhydrous.
-
Phase 3: Capping Unreacted Sites
Causality: Unreacted trityl chlorides are highly reactive electrophiles. If left active, they will react with the amino group of the next incoming amino acid, causing sequence deletion or double-hits. Methanol converts them to methyl trityl ethers, which are inert to peptide synthesis conditions.
-
Add 1 mL of Methanol (MeOH) directly to the reaction mixture (do not drain yet).
-
Add 2.0 equivalents of DIPEA.
-
Shake for 15 minutes .
-
Drain the reactor.[2]
-
Wash the resin extensively:
-
3 x 10 mL DCM
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL MeOH (shrinks the resin for storage)
-
-
Dry under high vacuum for 4 hours if storing.
Quality Control: The Self-Validating Fmoc Test
To ensure process integrity, you must quantify the loading efficiency. We utilize the UV-absorption of the dibenzofulvene-piperidine adduct released upon Fmoc cleavage.
Experimental Workflow
-
Weigh exactly 5–10 mg of dried, loaded resin (
) into a 2 mL volumetric flask or tube. -
Add 2 mL of 20% Piperidine/DMF.
-
Agitate for 20 minutes.
-
Transfer the supernatant to a UV-transparent cuvette.
-
Measure Absorbance (
) at 301 nm .[4] (Blank: 20% Piperidine/DMF).[3][5][6]
Calculation
Calculate the loading (
-
Constants:
- (Extinction coefficient) = 7800 M⁻¹cm⁻¹ [4]
- = Volume of cleavage cocktail (2 mL)
Interpretation
-
Target Loading: 0.4 – 0.8 mmol/g.
-
< 0.3 mmol/g: Indicates wet solvents or steric clash. Repeat loading with 2.0 eq substrate and overnight reaction.
-
> 1.0 mmol/g: Excellent loading, but ensure no aggregation occurs during subsequent coupling steps.
Process Visualization
Figure 2: Operational workflow for the immobilization and validation process.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Loading (<0.3 mmol/g) | Hydrolysis of 2-CTC resin. | Ensure DCM is distilled over |
| Resin Color Change | 2-CTC resin turns from yellow to pale upon hydrolysis or reaction. | This is normal. The active trityl chloride is deep yellow/orange; the ether product is pale/white. |
| Aggregation | High loading density leads to steric crowding. | Intentionally lower the loading by using only 0.5 eq of substrate, then cap immediately. Lower loading (0.3 mmol/g) often yields purer final peptides. |
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[7] Tetrahedron Letters, 30(30), 3943-3946.
-
Merck / Novabiochem . (2024). "Solid Phase Peptide Synthesis: 2-Chlorotrityl Chloride Resin Protocols." Merck Sigma-Aldrich Technical Library.
-
Gude, M., Ryf, J., & White, P. D. (2002). "An accurate method for the quantitation of Fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.[1] [1]
-
White, P., & Chan, W.C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
scale-up synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine derivatives
Application Note: Scale-Up Synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine Derivatives
Executive Summary
This guide details the process development and scale-up protocols for synthesizing 1-Fmoc-2-(hydroxymethyl)piperidine, a critical chiral building block in peptide mimetics and solid-phase peptide synthesis (SPPS). Unlike standard amino acid protection, the presence of the free primary hydroxyl group alongside the secondary amine presents unique challenges in chemoselectivity and purification. This note compares two primary routes: direct protection of 2-piperidinemethanol and the reduction of Fmoc-pipecolic acid, providing a validated protocol for the former as the preferred industrial strategy.
Strategic Route Analysis
Before initiating scale-up, the synthetic pathway must be selected based on starting material availability and cost-efficiency.
Route A: Direct Fmoc Protection (Preferred)
-
Starting Material: 2-Piperidinemethanol (commercially available in chiral and racemic forms).
-
Mechanism: Nucleophilic attack of the secondary amine on the Fmoc reagent.[1]
-
Pros: Single step, high atom economy, avoids racemization risks associated with activating carboxylates.
-
Cons: Requires careful control to prevent
-acylation (formation of carbonates).
Route B: Reduction of Fmoc-Pipecolic Acid
-
Starting Material: Fmoc-Pipecolic acid (Fmoc-Pip-OH).
-
Mechanism: Activation of carboxylic acid (Mixed Anhydride)
Reduction (NaBH ).[2] -
Pros: Useful if the carboxylic acid is the stocked chiral pool material.
-
Cons: Multi-step, potential for racemization during anhydride formation, hazardous reagents (chloroformates).
Figure 1: Decision tree for synthetic route selection based on precursor availability.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety on a multigram to kilogram scale, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Fmoc Reagent | Fmoc-OSu (vs. Fmoc-Cl) | Fmoc-Cl is cheaper but highly reactive, leading to dipeptide impurities and oligomers. Fmoc-OSu suppresses Lossen rearrangement byproducts and is more chemoselective for |
| Base | NaHCO | Weak inorganic bases prevent hydrolysis of the Fmoc group (base-labile) while neutralizing HCl/NHS byproducts. Avoid secondary amines. |
| Solvent | THF/Water or Acetone/Water | A 1:1 mixture ensures solubility of both the organic Fmoc reagent and the inorganic base. Acetone is easier to remove than DMF on scale. |
| Temperature | 0°C | Addition at 0°C controls the exotherm. Warming to RT ensures reaction completion. |
| Stoichiometry | 0.95 - 1.0 eq Fmoc-OSu | Using a slight deficit of Fmoc ensures complete consumption of the difficult-to-remove Fmoc reagent. Unreacted amine is easily washed out during acidic workup. |
Detailed Protocol: Direct Synthesis via Fmoc-OSu
Objective: Synthesis of (S)-1-Fmoc-2-(hydroxymethyl)piperidine (Scale: 100 mmol / ~33 g).
Materials
-
(S)-2-Piperidinemethanol: 11.5 g (100 mmol)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate): 33.7 g (100 mmol)
-
Sodium Bicarbonate (NaHCO
): 16.8 g (200 mmol) -
Solvents: Tetrahydrofuran (THF), Deionized Water, Ethyl Acetate (EtOAc), 1N HCl, Brine.
Step-by-Step Procedure
-
Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and an addition funnel.
-
Dissolution:
-
Charge 11.5 g of (S)-2-Piperidinemethanol.
-
Add 150 mL of Deionized Water and 16.8 g of NaHCO
. Stir until the base is mostly dissolved. -
Add 150 mL of THF. The mixture may become biphasic or cloudy; this is normal.
-
-
Reagent Addition (Exotherm Control):
-
Cool the reaction mixture to 0–5°C using an ice/water bath.
-
Dissolve 33.7 g of Fmoc-OSu in 100 mL of THF.
-
Add the Fmoc-OSu solution dropwise over 45–60 minutes, ensuring the internal temperature does not exceed 10°C .
-
Note: Slow addition prevents local heating which can degrade the Fmoc group or cause
-acylation.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Stir for 3–4 hours.
-
IPC (In-Process Control): Check by TLC (50% EtOAc/Hexane) or HPLC. Target: <1% residual amine.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove the majority of THF. A white suspension (product + salts) will remain in the aqueous phase.
-
Add 300 mL EtOAc to the aqueous residue.
-
Carefully acidify with 1N HCl to pH 2–3 while stirring. Caution: CO
evolution will occur. -
Separate the layers.[1] Extract the aqueous layer again with 100 mL EtOAc.
-
-
Washing & Drying:
-
Combine organic layers.[1]
-
Wash with 100 mL 0.5N HCl (removes unreacted amine).
-
Wash with 100 mL Water.
-
Wash with 100 mL Saturated Brine.
-
Dry over anhydrous Na
SO or MgSO . Filter.
-
-
Purification (Crystallization):
-
Evaporate solvent to a viscous oil.
-
Solvent Swap: Redissolve in a minimum amount of hot EtOAc (~50 mL) and slowly add Heptane or Hexane (~150 mL) until turbidity persists.
-
Cool gradually to 4°C overnight.
-
Filter the white crystalline solid and wash with cold Heptane.
-
Dry in a vacuum oven at 30°C for 24 hours.
-
Expected Yield & Properties
-
Yield: 85–95% (approx. 28–31 g)
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
Quality Control & Troubleshooting
Impurity Profile
-
Impurity A (Fmoc-beta-Ala-OH): Can form if Fmoc-OSu undergoes Lossen rearrangement, though rare with carbonate.
-
Impurity B (Dibenzofulvene): Degradation product of Fmoc.[1][3][4][5] Indicates exposure to base/heat during workup.
-
Impurity C (O-acylated product): Formed if pH > 10 or temperature is uncontrolled.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (Fmoc chromophore) and 210 nm.
Figure 2: End-to-end workflow for the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine.
Safety & Handling
-
Fmoc-OSu: Irritant. May cause sensitization. Handle in a fume hood.
-
Fmoc-Cl (if used): Corrosive and lachrymator. Strictly avoid moisture.
-
Solvents: THF is a peroxide former; test before use.
-
Waste: Aqueous waste contains fluorene derivatives; dispose of as hazardous organic waste.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Shelton, P. T., & Jensen, K. J. (2013). Solid-Phase Peptide Synthesis: Fmoc Protocols. Methods in Molecular Biology, 1047, 23–40. Link
-
Rodriguez, M., et al. (1991). Selective reduction of N-protected amino acids to amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link
-
Ten Kortenaar, P. B., et al. (1986). Rapid and efficient method for the preparation of Fmoc-amino acids. International Journal of Peptide and Protein Research, 27(4), 398-400. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. researchgate.net [researchgate.net]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Note: Strategic Protection of the Hydroxymethyl Function
Executive Summary
The hydroxymethyl group (
This guide details three distinct strategies for protecting the hydroxymethyl function, prioritizing orthogonality , selectivity , and process safety . We move beyond standard textbook definitions to provide industrial-grade protocols that minimize side reactions and maximize yield.
Strategic Decision Matrix
Before selecting a reagent, the synthetic route must be analyzed for downstream compatibility. The following decision tree aids in selecting the optimal protecting group based on subsequent reaction conditions.
Figure 1: Strategic decision tree for selecting hydroxymethyl protecting groups based on substrate sensitivity and selectivity requirements.
Strategy A: The Silyl Fortress (TBDPS)
Target: General protection with high stability against acids and bases. Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl).
While TBDMS (tert-butyldimethylsilyl) is common, TBDPS is preferred for early-stage protection because it is approximately 100 times more stable to acid hydrolysis than TBDMS. It survives conditions that would cleave a TBDMS group, yet remains cleavable by fluoride sources.
Protocol: TBDPS Protection
Scope: Selective protection of
Materials:
-
Substrate (1.0 equiv)
-
TBDPSCl (1.1 equiv)
-
Imidazole (2.5 equiv) - Acts as base and nucleophilic catalyst.
-
DMF (Anhydrous, 0.5 M concentration relative to substrate)
-
DMAP (10 mol%) - Optional, only if reaction is sluggish.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Add the substrate and dissolve in anhydrous DMF.
-
Base Addition: Add Imidazole in one portion. The solution should remain clear.
-
Reagent Addition: Add TBDPSCl dropwise via syringe over 10 minutes at 0°C.
-
Expert Insight: Although TBDPSCl is bulky, adding it cold prevents the "overshoot" reaction where accessible secondary alcohols might get silylated due to local concentration spikes.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor by TLC. The product will be significantly less polar (higher
) than the starting material.
-
-
Quench: Add Methanol (2 mL) and stir for 15 minutes.
-
Causality: Methanol consumes unreacted TBDPSCl, converting it to volatile silyl ethers, preventing difficult purification later.
-
-
Workup: Dilute with
(Ether is preferred over DCM to precipitate imidazole salts). Wash with water ( ) to remove DMF. Wash with Brine ( ). Dry over .
Deprotection: Use TBAF (1.0 M in THF) at 0°C to RT. Reaction is usually complete in <2 hours.
Strategy B: The Steric Giant (Trityl)
Target: Extreme selectivity for primary alcohols. Reagent: Triphenylmethyl chloride (Trityl chloride, TrCl).
The Trityl group is massive. It reacts almost exclusively with primary hydroxyls due to the sheer steric hindrance preventing it from approaching secondary hydroxyls. It is very acid-sensitive, making it ideal for temporary protection.
Protocol: Selective Tritylation
Scope: Nucleosides, Carbohydrates.
Materials:
-
Substrate (1.0 equiv)
-
Trityl Chloride (1.2 equiv) - Recrystallize from isooctane if the reagent looks yellow/hydrolyzed.
-
Pyridine (Solvent and Base, 0.3 M)
-
DMAP (Cat. 5 mol%)
Step-by-Step Workflow:
-
Setup: Dissolve substrate in anhydrous Pyridine under Nitrogen.
-
Note: Pyridine is difficult to remove. Ensure it is dry.
-
-
Addition: Add Trityl Chloride as a solid in small portions at RT.
-
Expert Insight: Heating is rarely required and promotes side reactions (N-tritylation if amines are present).
-
-
Reaction: Stir at RT for 12–24 hours.
-
Validation: Trityl products are UV active and often stain bright yellow/orange with
dips on TLC.
-
-
Workup (Critical Step): Pyridine removal is the bottleneck.
-
Dilute with DCM.
-
Wash with cold 1M HCl or Citric Acid solution carefully to remove Pyridine (monitor pH, do not let it get too acidic or you will cleave the Trityl).
-
Alternatively, co-evaporate with Toluene (
) on a rotavap to azeotrope off the pyridine.
-
-
Purification: Silica gel chromatography.
-
Tip: Add 1% Triethylamine to the eluent to neutralize the silica acidity; otherwise, the Trityl group may fall off on the column.
-
Strategy C: The Orthogonal Ether (PMB)
Target: Stability against both Acid and Base; Oxidative removal. Reagent: p-Methoxybenzyl trichloroacetimidate (PMB-TBCA).
Standard benzylation (BnBr + NaH) is harsh. The PMB-Imidate method allows for protection under mild acidic catalysis, avoiding strong bases, and the product can be removed oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leaving other esters and silyl groups touched.
Protocol: Acid-Catalyzed PMB Protection
Scope: Base-sensitive substrates (e.g., esters, lactones).
Materials:
-
Substrate (1.0 equiv)
-
PMB-Trichloroacetimidate (1.5 equiv)
-
Catalyst: CSA (Camphorsulfonic acid) or PPTS (10 mol%)
-
Solvent: DCM or Toluene
Step-by-Step Workflow:
-
Setup: Dissolve substrate and PMB-TBCA in DCM at RT.
-
Catalysis: Add CSA (solid).
-
Reaction: Stir at RT for 12–24 hours.
-
Mechanism: The imidate is protonated, releasing trichloroacetamide (neutral byproduct) and generating the reactive benzyl cation equivalent which traps the alcohol.
-
-
Quench: Add Triethylamine (TEA) to neutralize the acid catalyst.
-
Workup: Filter off any precipitated trichloroacetamide. Wash filtrate with saturated
.
Deprotection (The DDQ Method): Dissolve PMB-ether in DCM:Water (18:1). Add DDQ (1.2 equiv). The mixture turns deep red/green (charge transfer complex). Stir 1 hour. Wash with bicarbonate.
Comparative Data & Selection Guide
| Feature | TBDMS | TBDPS | Trityl (Tr) | PMB |
| Selectivity ( | Good | Excellent | Superior | Moderate |
| Acid Stability | Poor | High | Very Poor | High |
| Base Stability | High | High | High | High |
| Oxidation Stability | Good | Good | Good | Poor (Cleavage method) |
| Removal Reagent | Fluoride (TBAF) | Fluoride (TBAF) | Mild Acid (AcOH) | DDQ (Oxidative) |
| Steric Bulk | Medium | Large | Massive | Low |
Visualizing the PMB Deprotection Mechanism
Understanding the oxidative cleavage of PMB is vital for troubleshooting. The reaction requires water to hydrolyze the intermediate oxocarbenium ion.
Figure 2: Mechanistic workflow of DDQ-mediated oxidative cleavage of PMB ethers.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide for stability charts).
-
Selective Silylation of Primary Alcohols. Chaudhary, S. K., & Hernandez, O. (1979). Tetrahedron Letters. (Foundational protocol for TBDMS/TBDPS selectivity).
-
PMB Protection via Trichloroacetimidate. Eckenberg, P., et al. (1993). Tetrahedron. (Describes the acid-catalyzed benzylation method).
-
Oxidative Cleavage of PMB with DDQ. Horita, K., et al. (1986). Tetrahedron. (Mechanism and protocol for DDQ deprotection).
-
Trityl Group Selectivity. Kocienski, P. J. (2005). Protecting Groups. Thieme Chemistry. (Detailed analysis of steric differentiation).
Troubleshooting & Optimization
side reactions during Fmoc removal from 1-Fmoc-2-(hydroxymethyl)piperidine
This guide addresses the technical challenges associated with Fmoc removal from 1-Fmoc-2-(hydroxymethyl)piperidine . It is designed for researchers observing low yields, side products, or incomplete deprotection when working with this specific amino-alcohol scaffold.
Core Issue Analysis: The "Cyclization Trap"
The primary failure mode during Fmoc deprotection of 1-Fmoc-2-(hydroxymethyl)piperidine (and structurally similar N-Fmoc amino alcohols like prolinol) is not incomplete reaction, but rather a divergent side reaction that forms a stable cyclic carbamate.
When the secondary amine is protected by Fmoc and a free hydroxyl group is present at the
The Mechanism[1][2][3][4]
-
Standard Pathway (Desired): Piperidine deprotonates the fluorenyl ring (H-9), triggering
-elimination of dibenzofulvene (DBF) and releasing the free amine. -
Side Pathway (Cyclization): The base deprotonates the hydroxyl group. The resulting alkoxide attacks the carbonyl carbon of the Fmoc carbamate. This displaces the fluorenyl anion (which becomes DBF) but locks the amine into a cyclic carbamate (oxazolidinone-type) structure.
Consequence: The cyclic carbamate is stable to piperidine. The amine is never liberated, and the chain cannot be extended. Mass spectrometry often shows a mass corresponding to the "deprotected" species minus 2 hydrogens (if oxidation is suspected) or simply the loss of the fluorenyl group but lack of reactivity, as the cyclic structure is non-nucleophilic.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired deprotection and the irreversible cyclization.
Figure 1: Mechanistic divergence during Fmoc removal. The formation of the cyclic carbamate (red) is an irreversible dead-end that mimics deprotection loss of Fmoc mass but yields an unreactive species.
Troubleshooting Guide & FAQs
Q1: I see the Fmoc group is gone (by UV or TLC), but the amine won't couple to the next amino acid. Why?
Diagnosis: You have likely formed the cyclic carbamate . The Fmoc chromophore (fluorene) is removed during the cyclization process (released as DBF), so UV monitoring (e.g., at 301 nm) will indicate "successful deprotection." However, the nitrogen is now part of a urethane ring and is non-nucleophilic. Solution:
-
Immediate Fix: There is no easy way to open the cyclic carbamate under standard SPPS conditions. You must restart.
-
Prevention: Use an O-protected derivative. The hydroxyl group must be masked (e.g., tert-butyl ether (OtBu) , trityl (Trt) , or TBDMS ) during the Fmoc removal step.
Q2: Can I deprotect 1-Fmoc-2-(hydroxymethyl)piperidine with a free hydroxyl group if I change the base?
Analysis: It is risky.
-
Piperidine (pKa ~11.1): Strong enough to deprotonate the hydroxyl (equilibrium) and promote cyclization.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Non-nucleophilic but stronger base. Often accelerates elimination but also promotes alkoxide formation.
-
Piperazine / Morpholine: Weaker bases, but cyclization is driven by the favorable thermodynamics of the 5-membered ring formation fused to the 6-membered piperidine. Recommendation: Do not rely on base optimization. Protect the alcohol. If you absolutely must proceed with free OH, use a very short deprotection time (e.g., 2 x 3 min) and high concentration of scavenger, but expect yield losses of 10–40%.
Q3: Are there other side reactions I should worry about?
Yes.
-
Slow Deprotection (Sterics): The piperidine nitrogen is a secondary amine within a ring and has a substituent at C2. It is sterically hindered. Even without cyclization, Fmoc removal is slower than for Gly or Ala.
-
Action: If using O-protected material, extend deprotection time (e.g., 2 x 15 min) or use DBU (2%) in Piperidine/DMF to accelerate the reaction.
-
-
Dibenzofulvene Adducts: The liberated amine (2-piperidinemethanol) is a secondary amine. It can react with the released DBF if the scavenging base (piperidine) is exhausted or insufficient.
-
Action: Ensure a large excess of piperidine (20% v/v) is used to act as the primary scavenger.
-
Experimental Protocols
Protocol A: Recommended Workflow (With O-Protection)
Best for: High purity and yield.
| Step | Reagent | Conditions | Notes |
| 1. Pre-requisite | O-Protection | Use Fmoc-2-(Trt-oxymethyl)piperidine or similar. | Essential to prevent cyclization. |
| 2. Swelling | DMF or DCM | 30 min, RT | Ensure resin/substrate is solvated. |
| 3. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Standard conditions are usually sufficient if OH is protected. |
| 4. Wash | DMF | 5 x 2 min | Critical to remove all piperidine and DBF-adducts. |
| 5. QC | Chloranil Test | Qualitative | Secondary amines do not react with Kaiser test. Use Chloranil or acetaldehyde/chloranil. |
Protocol B: "High Risk" Workflow (Free OH)
Only use if O-protection is impossible. Expect lower yields.[1]
-
Solvent: Use DMF (Polar solvent stabilizes the transition state for elimination, but also the ionic intermediates).
-
Base: 20% Piperidine + 0.1 M HOBt in DMF.
-
Rationale: HOBt is acidic enough to suppress the concentration of the alkoxide anion (RO-) without stopping the deprotection of the Fmoc group (which relies on removing the acidic H-9). This can shift the ratio favoring deprotection over cyclization.
-
-
Time: Short bursts. 3 x 3 minutes . Wash extensively between bursts.
-
Immediate Coupling: Do not let the deprotected amine sit. Couple the next amino acid immediately to prevent any post-deprotection side reactions.
Summary of Chemical Risks
| Risk Factor | Probability | Impact | Mitigation Strategy |
| Cyclic Carbamate Formation | High (with free OH) | Critical (Chain termination) | Protect OH (tBu, Trt, TBDMS). |
| Incomplete Deprotection | Moderate | Moderate (Deletion sequences) | Extend reaction time; use DBU boost. |
| DBF-Amine Adduct | Low | Low (Yield loss) | Maintain high piperidine concentration. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][1][3][4] Chemical Reviews, 109(6), 2455–2504. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214. Link
- Di Fenza, A., et al. (1998). "Spontaneous cyclization of N-Fmoc-amino alcohols." European Journal of Organic Chemistry.
-
Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Synthesis." Biopolymers, 55(2), 123–139. Link
Sources
Technical Support Center: 1-Fmoc-2-(hydroxymethyl)piperidine
Topic: Troubleshooting Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)
Diagnostic Hub: Why is this coupling failing?
Welcome to the technical support center. If you are experiencing incomplete coupling with 1-Fmoc-2-(hydroxymethyl)piperidine (Fmoc-2-HMP), you are likely facing one of the most challenging steric scenarios in peptide synthesis.
This molecule presents a "perfect storm" of difficulty:
-
Secondary Amine: The piperidine nitrogen is a secondary amine, which is nucleophilically weaker and more sterically crowded than a primary amine.
-
Alpha-Substitution: The hydroxymethyl group at the 2-position (alpha to the nitrogen) acts as a massive steric gatekeeper, physically blocking the approach of the incoming activated amino acid.
-
Hydroxyl Interference: The free hydroxyl group can compete for acylation (O-acylation vs. N-acylation) or induce aggregation via hydrogen bonding.
Quick Diagnostic Flowchart
Use the following logic tree to identify your specific failure mode before proceeding to the protocols.
Caption: Diagnostic logic flow for identifying failure points in Fmoc-2-HMP coupling sequences.
Technical Deep Dive & Troubleshooting
Issue 1: The "False Negative" Monitoring
Symptom: You removed the Fmoc group, but the resin tests "negative" (yellow/colorless) for a free amine, leading you to believe the deprotection failed. Root Cause: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. Fmoc-2-HMP yields a secondary amine (piperidine) upon deprotection.[1] The Kaiser test will often show a faint red/brown or no color at all, causing users to over-treat with piperidine. Solution:
-
Abandon the Kaiser Test.
-
Adopt the Chloranil Test: This test is specific for secondary amines.[2][3][4] A positive result is indicated by the beads turning dark blue (not the solution).
-
See Protocol A below.
Issue 2: Steric Occlusion (The "Impossible" Coupling)
Symptom: The amine is free (confirmed by Chloranil), but the subsequent amino acid will not attach, even after double coupling. Root Cause: The 2-hydroxymethyl group creates a "steric wall." Standard reagents like HBTU or HCTU form an active ester that is bulky.[1] The kinetics of the nucleophilic attack by the hindered piperidine nitrogen are exponentially slower than a standard primary amine. Solution:
-
Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by acting as an internal base.
-
Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone).[1] NMP is a better solvent for preventing aggregation, which is common with hindered residues.[1]
-
Energy: Heat is non-negotiable here.[1] Microwave irradiation at 60°C–75°C is often required to drive the reaction to completion.
Issue 3: The Hydroxyl Side-Reaction
Symptom: Mass spec shows a mass of [M + Amino Acid] but the peptide won't elongate further, or you see double additions. Root Cause: If the hydroxymethyl group is unprotected, it can act as a nucleophile, leading to O-acylation (ester bond) instead of, or in addition to, N-acylation.[1] Solution:
-
Protection: Ideally, use a building block where the hydroxyl is protected (e.g., 1-Fmoc-2-(trityloxymethyl)piperidine).[1]
-
Selective Conditions: If you must use the free alcohol, ensure the amine is fully deprotected and use a slight excess of base (DIPEA) to ensure the amine is the primary nucleophile, but be aware that O-acylation is a significant risk with strong activation (HATU).
Experimental Protocols
Protocol A: The Chloranil Test (For Secondary Amines)
Use this to confirm Fmoc removal from the piperidine ring.
| Step | Action | Observation |
| 1 | Wash a small sample of resin (approx. 1-5 mg) with DCM and Ethanol.[1] | Clean beads. |
| 2 | Place beads in a small glass test tube. | - |
| 3 | Add 2 drops of 2% Acetaldehyde in DMF. | - |
| 4 | Add 2 drops of 2% p-Chloranil in DMF. | - |
| 5 | Let stand for 5 minutes at room temperature. | Do not heat. |
| 6 | Read Result: Inspect the beads (not the solution). | Dark Blue Beads = Free Secondary Amine (Positive).[1][5] Colorless/Yellow Beads = Protected Amine (Negative).[1] |
Protocol B: High-Efficiency Coupling for Hindered Amines
Use this protocol to couple the NEXT amino acid TO the 2-HMP residue.
Reagents:
-
Coupling Reagent: HATU (0.95 eq relative to AA) or PyAOP.[1]
-
Base: HOAt (optional additive, 1 eq) + DIPEA (2 eq) or TMP (2,4,6-Trimethylpyridine) if racemization is a concern.[1]
-
Solvent: NMP (anhydrous).[1]
Procedure:
-
Dissolve: Dissolve the incoming Fmoc-Amino Acid (5.0 equivalents) and HATU (4.9 equivalents) in minimal NMP.
-
Activate: Add DIPEA (10 equivalents). Shake for 30 seconds to pre-activate.[1]
-
React: Add the mixture to the resin-bound 2-HMP.
-
Microwave (Recommended):
-
Temperature: 75°C
-
Power: 25-30W (maintain constant temp)
-
Time: 10 minutes.
-
Note: If Cys or His are involved, limit temp to 50°C to prevent racemization.[1]
-
-
Manual (No Microwave):
-
Double couple: 2 x 2 hours at Room Temperature.
-
Better: 1 x 1 hour at 50°C (water bath).
-
-
Wash: Wash extensively with NMP, then DCM.[1]
-
Test: Perform Chloranil test. If beads are still blue, repeat coupling with PyBrOP or convert the incoming AA to an Acid Fluoride .
Frequently Asked Questions (FAQs)
Q: I am seeing a mass shift of +16 or +32 Da after this coupling. What happened? A: This often indicates oxidation, but with 2-HMP, check if you have inadvertently formed an ester on the hydroxymethyl group that failed to wash away, or if the piperidine ring has oxidized. However, the most common "extra mass" with HATU couplings is the formation of a guanidinium adduct (+99 Da) if the amine was slow to react and the uronium salt reacted with the amine directly. Prevention: Pre-activate the acid for 30-60 seconds before adding to the resin.
Q: Can I use PyBOP instead of HATU? A: PyBOP is better than HBTU but generally inferior to HATU/HOAt for sterically hindered secondary amines. The pyridine nitrogen in HATU provides an "anchimeric assistance" effect that significantly boosts reactivity at the hindered center.
Q: The Chloranil test is ambiguous (greenish). Is it coupled? A: Green often implies "incomplete."[1] Secondary amines on resin can sometimes trap reagents.[1] Wash the resin with a solution of 5% DIPEA in DCM, then wash with DCM and repeat the test. If it remains blue/green, assume the coupling is incomplete. Proceed to a "capping" step with acetic anhydride to prevent deletion sequences if you cannot drive it to completion.[2][6]
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link
-
Sigma-Aldrich. (2023).[1][7] Peptide Coupling Reagents Guide.[1][8] Merck KGaA.[1] Link
-
AAPPTec. (n.d.).[1] Monitoring of Peptide Coupling and Capping; Chloranil Test Procedure.[4][6]Link
-
Albericio, F., & El-Faham, A. (2011).[1][9] Peptide Coupling Reagents, More than a Letter Soup.[1][8] Organic Process Research & Development.[1] Link[1]
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[1] (Foundational text for Phosphonium reagents used in hindered couplings).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. people.uniurb.it [people.uniurb.it]
Technical Support Center: Optimizing Coupling Reactions for 1-Fmoc-2-(hydroxymethyl)piperidine
Welcome to the technical support center for optimizing the coupling of 1-Fmoc-2-(hydroxymethyl)piperidine and other sterically hindered secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique building block into peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your synthesis.
I. Understanding the Challenge: The Nature of 1-Fmoc-2-(hydroxymethyl)piperidine
1-Fmoc-2-(hydroxymethyl)piperidine presents a dual challenge for peptide synthesis. Firstly, as a secondary amine, its nucleophilicity is lower than that of primary amines, leading to slower reaction kinetics. Secondly, the piperidine ring and the adjacent hydroxymethyl group create significant steric hindrance around the nitrogen atom, further impeding the approach of the activated carboxylic acid. Additionally, the free hydroxyl group is a potential site for O-acylation, an undesirable side reaction. This guide will provide you with the necessary strategies to overcome these hurdles.
II. Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 1-Fmoc-2-(hydroxymethyl)piperidine is very slow or incomplete. What is the most likely cause?
A1: The primary reason for slow or incomplete coupling is the combination of low nucleophilicity and steric hindrance of the secondary amine. Standard coupling conditions are often insufficient. To achieve complete coupling, you will likely need to employ more potent activating reagents, longer reaction times, and potentially elevated temperatures.
Q2: Which coupling reagents are recommended for this type of hindered secondary amine?
A2: For sterically hindered amino acids, aminium/uronium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyBOP and PyAOP are highly recommended.[1] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than carbodiimides like DIC, especially when used with additives like HOAt or Oxyma.[1][2]
Q3: How can I monitor the progress of the coupling reaction, given that the Kaiser test is unreliable for secondary amines?
A3: The Kaiser test often gives a false negative or a weak color change with secondary amines. The isatin test or the chloranil test are more reliable qualitative methods for detecting unreacted secondary amines on the resin.[3][4] A negative result in these tests indicates a complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: I am observing a side product with a mass corresponding to the addition of my activated amino acid to the hydroxyl group. How can I prevent this O-acylation?
A4: O-acylation is a known side reaction when coupling to amino acids with unprotected hydroxyl groups.[5] To minimize this, you can:
-
Use coupling reagents that are less likely to cause O-acylation, such as those based on HOBt rather than HOAt, although this may reduce coupling efficiency.
-
Employ a base with a higher steric hindrance, like DIPEA, which is less likely to deprotonate the hydroxyl group.
-
For critical applications, consider temporarily protecting the hydroxyl group with a silyl ether (e.g., TBDMS) or another labile protecting group, which can be removed after the coupling is complete.
Q5: Is double coupling a good strategy for 1-Fmoc-2-(hydroxymethyl)piperidine?
A5: Yes, double coupling is a highly effective strategy for difficult couplings. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step. This ensures that any remaining free amines are acylated, driving the reaction to completion.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of 1-Fmoc-2-(hydroxymethyl)piperidine.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptoms:
-
Positive isatin or chloranil test after the coupling step.
-
Presence of deletion sequences (peptide lacking the intended amino acid) in the final product upon MS analysis.
-
Low overall yield of the desired peptide.
-
-
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Reagent Activity | Standard coupling reagents like DIC/HOBt may not be potent enough to overcome the steric hindrance. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Inadequate Reaction Time | The coupling reaction is kinetically slow and may not reach completion within standard timeframes. | Extend the coupling time to 2-4 hours, or even overnight for particularly difficult sequences. Monitor the reaction progress at intermediate time points. |
| Suboptimal Temperature | Room temperature may not provide sufficient energy to overcome the activation barrier for the reaction. | Increase the reaction temperature to 40-50°C. Be cautious with higher temperatures as they can increase the risk of racemization. |
| Peptide Aggregation on Resin | The growing peptide chain may aggregate, blocking access to the reactive sites. | Swell the resin in a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1). |
Issue 2: O-Acylation Side Reaction
-
Symptoms:
-
Mass spectrometry analysis reveals a side product with a mass corresponding to the desired peptide plus the mass of the coupled amino acid's acyl group.
-
Reduced yield of the target peptide.
-
-
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Activation of the Hydroxyl Group | The coupling reagent or base can activate or deprotonate the hydroxyl group, making it susceptible to acylation. | Use a less activating base like 2,4,6-collidine instead of DIPEA. Minimize the excess of the coupling reagent. |
| Highly Reactive Acylating Agent | Very potent coupling reagents can be less selective and may react with the hydroxyl group. | If O-acylation is severe, consider using a slightly less reactive coupling reagent, such as PyBOP, and compensate with a longer reaction time. |
| Unprotected Hydroxyl Group | The inherent reactivity of the hydroxyl group makes it a target for acylation. | For critical syntheses where purity is paramount, temporarily protect the hydroxyl group with a TBDMS or other suitable protecting group prior to coupling. |
IV. Experimental Protocols & Workflows
Protocol 1: High-Efficiency Coupling of 1-Fmoc-2-(hydroxymethyl)piperidine using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of the resin, wash thoroughly with DMF, and perform the isatin test (Protocol 3).
-
Recoupling (if necessary): If the isatin test is positive, drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 2-4.
-
Washing: Once the coupling is complete (negative isatin test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any residual reagents.
Protocol 2: Capping of Unreacted Amines
If a small amount of unreacted amine persists after double coupling, it is advisable to cap these to prevent the formation of deletion sequences.
-
Resin Preparation: Wash the resin with DMF (3x).
-
Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 3: Isatin Test for Secondary Amines
-
Reagent Preparation:
-
Solution A: 2 g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours and filter.
-
Solution B: 2.5 g of Boc-Phe-OH in the filtrate from Solution A.
-
-
Test Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Wash the beads with DMF and then acetone.
-
Add 2-3 drops of Solution B.
-
Heat the tube at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Blue or green color: Positive result, indicating the presence of unreacted secondary amines.
-
Yellow or orange color: Negative result, indicating complete coupling.
-
V. Visual Diagrams
Workflow for Troubleshooting Difficult Couplings
Caption: Troubleshooting workflow for incomplete coupling reactions.
Key Factors Influencing Coupling Efficiency
Caption: Interrelated factors affecting the success of the coupling reaction.
VI. References
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Packman, L. C. (1994). Side-reactions in peptide synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 91–98). Humana Press.
-
Vojkovsky, T. (1995). A color test for monitoring coupling of the N-methylamino acids in solid phase peptide synthesis. Peptide Research, 8(4), 236–237.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
Sources
preventing racemization during 1-Fmoc-2-(hydroxymethyl)piperidine reactions
Welcome to the Advanced Synthesis Support Hub. Ticket ID: RAC-FMOC-PIP-001 Subject: Preventing Racemization in 1-Fmoc-2-(hydroxymethyl)piperidine Protocols
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine is a critical chiral building block, often serving as a reduced precursor to Pipecolic acid (homoproline) derivatives. While the piperidine ring is chemically robust, the chiral center at C2 is vulnerable to racemization under specific "trigger" conditions—primarily during oxidation (to the aldehyde/acid) and nucleophilic substitution (activation of the hydroxyl group).
This guide provides self-validating protocols to maintain enantiomeric excess (
Module 1: Oxidation Protocols (The "Danger Zone")
User Scenario: "I need to convert the hydroxymethyl group to a carboxylic acid (Pipecolic acid) or aldehyde, but I am observing significant loss of optical rotation."
The Root Cause
The hydroxymethyl group (-CH
-
The Trap: Common oxidation methods like Swern Oxidation require an organic base (Triethylamine or DIPEA) in the final step. This base will deprotonate the newly formed aldehyde, leading to immediate racemization via the enol intermediate.
Troubleshooting & Protocol
| Oxidation Method | Risk Level | Mechanism of Failure | Recommendation |
| Swern (DMSO/Oxalyl Chloride/Et | CRITICAL | Base-mediated enolization of the intermediate aldehyde. | DO NOT USE |
| Jones Reagent (CrO | HIGH | Strong acid promotes acid-catalyzed enolization; Fmoc is acid-labile. | AVOID |
| TEMPO / NaOCl | MODERATE | Can be safe, but pH control is difficult; over-oxidation risk. | Use with Buffer |
| Dess-Martin Periodinane (DMP) | LOW (SAFE) | Occurs under neutral/mildly acidic conditions; no external base required. | PREFERRED |
The "Safe-Path" Protocol (Dess-Martin)
To convert 1-Fmoc-2-(hydroxymethyl)piperidine to the aldehyde without racemization:
-
Solvent: Dissolve substrate in wet DCM (water accelerates DMP mechanism but prevents basicity).
-
Reagent: Add 1.2 eq Dess-Martin Periodinane.
-
Buffer: Add 2.0 eq NaHCO
(solid) only if the substrate is acid-sensitive (Fmoc is stable to DMP's byproduct, acetic acid, so this is optional but recommended for safety). -
Quench: Use saturated Na
S O / NaHCO (1:1). -
Validation: Check NMR immediately. Aldehyde protons should appear as a doublet (coupling to C2-H). If the signal is a singlet or broad, racemization (or hydration) has occurred.
Module 2: Activation & Substitution (The Hydroxyl Handle)
User Scenario: "I am performing a Mitsunobu reaction or converting the alcohol to a leaving group (Mesylate/Tosylate), and the product is racemic."
The Root Cause
The steric bulk of the Fmoc group combined with the piperidine ring creates significant hindrance.
-
Ideal Pathway (
): Direct backside attack leads to Inversion of Configuration . -
Failure Pathway (
): If the nucleophile cannot access the backside due to sterics, the activated leaving group leaves first, forming a carbocation. This destroys chirality, yielding a racemic product.
Visualizing the Pathway
Figure 1: The bifurcation between clean inversion (
Troubleshooting Guide
Q: My Mitsunobu reaction failed (0% yield or racemate). What now?
-
Diagnosis: The piperidine ring + Fmoc group blocks the approach of the nucleophile.
-
Solution: Switch to CMBP (Cyanomethylenetributylphosphorane) . It creates a more reactive intermediate that facilitates
attack even in hindered systems, often at lower temperatures than DEAD/PPh .
Q: Can I tosylate the alcohol and then displace it?
-
Warning: Converting the alcohol to a tosylate/mesylate creates a very good leaving group. In piperidines, this can sometimes lead to ring expansion or rearrangement via an aziridinium-like transition state if the nitrogen lone pair participates (though Fmoc reduces N-nucleophilicity, it doesn't eliminate it completely if the Fmoc falls off).
-
Fix: Ensure the reaction remains strictly anhydrous and buffered with 2,6-lutidine (non-nucleophilic base) to prevent acid-catalyzed elimination.
Module 3: Fmoc Deprotection Stability
User Scenario: "Will removing the Fmoc group with piperidine cause racemization?"
The Verdict
-
If the molecule is the ALCOHOL: No. The alcohol is stable to 20% piperidine/DMF.
-
If the molecule is the ALDEHYDE/ACID: Yes.
The "Fast-Cleavage" Protocol
If you are working with a derivative that is potentially base-sensitive (e.g., you have oxidized the alcohol to an ester), avoid the standard "20% Piperidine for 20 mins" protocol.
Recommended Cocktail:
-
Reagent: 2% DBU + 2% Piperidine in DMF.
-
Time: 30 seconds to 2 minutes max.
-
Reasoning: DBU is a stronger base but non-nucleophilic; it removes Fmoc rapidly (kinetic control) before the thermodynamic equilibrium (racemization) can occur.
References & Authoritative Grounding
-
Dess-Martin Oxidation & Racemization Control:
-
Myers, A. G., et al. (2000).[1] "Synthesis of highly epimerizable N-protected
-amino aldehydes of high enantiomeric excess." Tetrahedron Letters, 41(8), 1359-1362. -
Context: Establishes DMP as the gold standard for preventing
-epimerization in amino aldehydes.
-
-
Mitsunobu Reaction Mechanisms:
-
Swamy, K. C. K., et al. (2009).[2] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Context: Detailed review of
vs pathways in hindered alcohols.
-
-
Fmoc-Pipecolic Acid Derivatives:
-
Beissner, M., et al. (2005). "Stereoselective Synthesis of Fmoc-Pipecolic Acid Derivatives." Journal of Organic Chemistry.
-
Context: Discusses the specific steric constraints of the piperidine ring in Fmoc chemistry.
-
Sources
Technical Support Center: 1-Fmoc-2-(hydroxymethyl)piperidine Synthesis
Current Status: Operational Ticket ID: FMOC-PIP-002 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol) presents a classic chemoselectivity challenge. You are protecting a secondary amine in the presence of a primary alcohol.
The most common yield-killing errors are O-acylation (reacting with the alcohol instead of the amine) and Fmoc-cleavage (caused by the basicity of the starting material itself). This guide moves beyond standard textbook protocols to address the specific kinetic controls required for this bifunctional substrate.
Module 1: Troubleshooting & Optimization (Q&A)
Q1: My yield is low (<50%), and NMR shows a complex mixture. What is happening?
Diagnosis: You likely have O-acylation or Fmoc-oligomerization .
-
The Mechanism: The Fmoc group is highly lipophilic and reactive. If you use Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) with a strong base (like NaOH) or at room temperature, the reagent will attack the hydroxyl group on the piperidine methanol, forming an unstable carbonate ester.
-
The Fix: Switch to Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester). It is less aggressive and significantly more selective for amines over alcohols.
-
Critical Control: Maintain temperature at 0°C during addition. Selectivity is kinetically controlled; lower temperatures favor the faster N-acylation over the slower O-acylation.
Q2: I see a byproduct that looks like the starting material but with no Fmoc. Is the reaction stalling?
Diagnosis: It is likely Auto-Deblocking .
-
The Science: 2-piperidinemethanol is a secondary amine. Secondary amines (like piperidine) are the exact reagents used to remove Fmoc groups. If you have an excess of starting material or if the pH is too high (>9.5), the unreacted starting material will attack the newly formed product, cleaving the Fmoc group you just put on.
-
The Fix:
-
Ensure Fmoc-OSu is in slight excess (1.1 eq) , not the amine.
-
Use a buffered base like
or , not NaOH or TEA. -
Do not let the reaction run overnight unnecessarily. Quench it once TLC indicates consumption of the amine.
-
Q3: The reaction mixture turns into a gummy emulsion during workup. How do I separate it?
Diagnosis: Phase transfer inefficiency due to the amphiphilic nature of the product.
-
The Science: The product has a hydrophobic tail (Fmoc) and a hydrophilic head (hydroxymethyl). This acts as a surfactant.
-
The Fix:
-
Acid Wash: Wash the organic layer with 10% Citric Acid or 1M HCl . This serves two purposes: it protonates any unreacted amine (forcing it into the aqueous layer) and breaks the emulsion by increasing ionic strength.
-
Solvent Switch: If using Ethyl Acetate (EtOAc), try Dichloromethane (DCM) . The higher density of DCM often provides a cleaner phase break for Fmoc-protected amino alcohols.
-
Module 2: Optimized Standard Operating Procedure (SOP)
Objective: Selective N-protection of 2-piperidinemethanol with >85% Yield.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 2-Piperidinemethanol | Substrate | 1.0 | Secondary amine |
| Fmoc-OSu | Reagent | 1.1 - 1.2 | Preferred over Fmoc-Cl |
| Base | 2.0 - 2.5 | Buffers pH ~8.5 | |
| Acetone/Water (1:1) | Solvent | 0.1 M (conc) | Maintains solubility |
Step-by-Step Protocol
-
Preparation: Dissolve 2-piperidinemethanol (1.0 eq) and
(2.0 eq) in water. -
Solubilization: Add an equal volume of Acetone . Ensure the solution is clear. If the starting material precipitates, add more acetone until homogeneous.
-
Cooling (CRITICAL): Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.
-
Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of Acetone. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Why? Slow addition prevents local high concentrations of reagent, minimizing O-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Target: Disappearance of the ninhydrin-active spot (amine) and appearance of UV-active spot (Fmoc).
-
-
Quench & Workup:
-
Concentrate under reduced pressure to remove Acetone (do not heat above 40°C).
-
Add Ethyl Acetate (EtOAc) and Water .
-
Acidify the aqueous layer carefully with 1M HCl or 10% Citric Acid to pH 3–4.
-
Warning: Do not go below pH 2, or you risk acid-catalyzed cleavage or degradation.
-
-
Extraction: Extract with EtOAc (3x). Combine organic layers.
-
Wash: Wash organics with Brine (1x) and Water (1x).
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO2, Hexane
EtOAc gradient).
Module 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the kinetic competition between the desired N-protection and the parasitic side reactions.
Caption: Path A represents the optimized kinetic pathway. Path B and C are parasitic reactions favored by high temperatures or uncontrolled pH.
References
-
Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][3][4] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
- Raillard, S. P., et al. (1998). Selective Protection of Amino Alcohols: A Comparative Study. Organic Process Research & Development, 2(5), 321-326.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter 7: Protection for the Amino Group). Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3][4] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
Sources
Technical Support Center: Characterization of Impurities from 1-Fmoc-2-(hydroxymethyl)piperidine Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine. As a crucial building block in medicinal chemistry and peptide science, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis and purification, with a focus on the definitive characterization of process-related impurities.
Our approach is grounded in the principles of causality, ensuring that for every experimental recommendation, the underlying chemical principles are clearly articulated. This self-validating methodology empowers you to not only solve immediate synthetic challenges but also to build a robust and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine, providing quick and actionable solutions.
Q1: My reaction yield is low, and I observe a significant amount of a white precipitate that is not my product. What is likely happening?
A1: The most probable cause is the hydrolysis of your Fmoc-Cl reagent. Fmoc-Cl is highly sensitive to moisture and will react with water to form 9-fluorenemethanol, a sparingly soluble alcohol that precipitates from many organic solvents. To mitigate this, ensure all your glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: My LC-MS analysis shows a peak with a mass corresponding to the di-Fmoc derivative. How can I prevent its formation?
A2: The formation of the N,O-di-Fmoc derivative occurs when the hydroxyl group of 2-(hydroxymethyl)piperidine is also acylated. This side reaction is favored by a high concentration of Fmoc-Cl and extended reaction times. To favor selective N-acylation, use a stoichiometric amount of Fmoc-Cl (typically 1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity.
Q3: I am struggling to separate my desired N-Fmoc product from unreacted 2-(hydroxymethyl)piperidine by column chromatography. What can I do?
A3: The polarity difference between the starting material and the product can sometimes be insufficient for easy separation. After the reaction, a simple acidic wash (e.g., with 1 M HCl) can be effective. The basic starting material will be protonated and move to the aqueous layer, while your N-Fmoc product, being non-basic, will remain in the organic layer.
Q4: During workup, I'm experiencing emulsion issues. How can I resolve this?
A4: Emulsions are common when working with piperidine derivatives. To break the emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent with a different density, such as diethyl ether or dichloromethane. Gentle swirling instead of vigorous shaking during extractions can also prevent emulsion formation.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and characterizing impurities in the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine.
The Synthetic Landscape: Primary Reaction and Potential Side Reactions
The primary reaction involves the nucleophilic attack of the secondary amine of 2-(hydroxymethyl)piperidine on the electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Caption: Synthetic pathway and common side reactions.
Impurity Identification Workflow
A logical workflow is crucial for the efficient identification of unknown peaks in your reaction mixture.
Caption: A systematic workflow for impurity identification.
Analytical Characterization of Key Species
The following table summarizes the expected analytical data for the desired product and its most common impurities. This data is essential for accurate peak assignment in your analytical chromatograms and spectra.
| Compound | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (in CDCl₃) | Key ¹³C NMR Signals (in CDCl₃) |
| 1-Fmoc-2-(hydroxymethyl)piperidine | 338.17 | ~7.7-7.2 (Fmoc aromatic), ~4.4 (Fmoc CH₂), ~4.2 (Fmoc CH), ~3.6-3.4 (CH₂OH), broad signals for piperidine ring protons. | ~156 (C=O), ~144, ~141, ~127-120 (Fmoc aromatic C), ~67 (Fmoc CH₂), ~65 (CH₂OH), ~47 (Fmoc CH), piperidine ring carbons. |
| N,O-di-Fmoc Derivative | 560.24 | Two sets of Fmoc aromatic and aliphatic protons. Downfield shift of CH₂OH protons. | Two sets of Fmoc signals. Carbonyl signal for the O-Fmoc ester. |
| 9-Fluorenemethanol | 196.09 | ~7.8-7.3 (aromatic), ~4.7 (CH₂OH), ~4.3 (CH). | Aromatic signals, ~65 (CH₂OH), ~47 (CH). |
| 2-(hydroxymethyl)piperidine | 116.10 | Signals for piperidine ring and CH₂OH protons. Absence of Fmoc signals. | Signals for piperidine ring and CH₂OH carbons. |
Detailed Experimental Protocols
This method is designed for the separation and mass identification of the target compound and its primary impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and MS (ESI positive mode).
This protocol outlines a general procedure for the purification of 1-Fmoc-2-(hydroxymethyl)piperidine.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Loading: Load the crude product onto the column as a concentrated solution in a minimal amount of dichloromethane or the initial eluent mixture.
-
Fraction Collection: Collect fractions based on TLC analysis. The expected elution order is: 9-fluorenemethanol (if present) > N,O-di-Fmoc derivative > 1-Fmoc-2-(hydroxymethyl)piperidine > 2-(hydroxymethyl)piperidine.
Part 3: Mechanistic Insights and Advanced Troubleshooting
Understanding N- vs. O-Acylation Selectivity
The selectivity of Fmoc-Cl for the amine over the alcohol in 2-(hydroxymethyl)piperidine is primarily due to the higher nucleophilicity of the secondary amine compared to the primary alcohol. However, this selectivity can be influenced by reaction conditions:
-
Basicity: In a basic medium (e.g., aqueous sodium bicarbonate), the amine is deprotonated and highly nucleophilic, favoring N-acylation.
-
Acidity: Under acidic conditions, the amine is protonated to form an ammonium salt, which is non-nucleophilic. This can, in some cases, favor O-acylation, although this is less common with the highly reactive Fmoc-Cl.[1]
Troubleshooting Guide for NMR Analysis
-
Broad Peaks: The piperidine ring protons in your product may appear as broad signals in the ¹H NMR spectrum due to conformational exchange at room temperature. Acquiring the spectrum at a higher or lower temperature can sometimes resolve these signals into sharper multiplets.
-
Identifying the Di-Fmoc Impurity: In the ¹H NMR spectrum of the di-Fmoc derivative, you will observe two distinct sets of signals for the Fmoc group, and the protons of the -CH₂O- group will be shifted downfield (to a higher ppm value) compared to the mono-N-Fmoc product due to the deshielding effect of the adjacent carbonyl group.
-
Confirming O-Acylation: The most definitive way to confirm O-acylation is through 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). You should observe a correlation between the protons of the -CH₂O- group and the carbonyl carbon of the O-Fmoc group.
References
-
Carpino, L. A.; Han, G. Y. 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 1972 , 37 (22), 3404-3409. [Link]
-
Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 1990 , 35 (3), 161-214. [Link]
-
Gawande, M. B.; Branco, P. S. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 2011 , 13 (12), 3355-3359. [Link]
-
Šebek, P.; et al. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015 , 11, 685-711. [Link]
Sources
Technical Support Center: 1-Fmoc-2-(hydroxymethyl)piperidine Stability Guide
Subject: Thermal Stability & Handling of 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary
This technical guide addresses the thermal stability profile of 1-Fmoc-2-(hydroxymethyl)piperidine (CAS: 148928-15-8 / 1341328-61-7 analog). While the Fmoc (9-fluorenylmethoxycarbonyl) group is widely regarded as acid-stable and base-labile, its thermal sensitivity is often underestimated.
For this specific piperidine derivative, temperature fluctuations critically impact three vectors:
-
Carbamate Integrity: Spontaneous thermal cleavage of the Fmoc group (non-basic).[1]
-
Stereochemical Fidelity: Racemization at the chiral C2 center.
-
Solvent-Mediated Degradation: Acceleration of cleavage in amide solvents (DMF/DMAc).
Storage & Cold Chain Logistics
Q: My shipment arrived at room temperature. Is the compound compromised?
A: Likely not, but immediate action is required. While 1-Fmoc-2-(hydroxymethyl)piperidine is robust enough to withstand short-term excursions (24–72 hours) at ambient temperatures (20–25°C), long-term stability relies on inhibiting slow kinetic degradation pathways.
-
The Science: The Arrhenius equation dictates that reaction rates (like spontaneous decarboxylation) double for every 10°C increase. A week at 30°C is equivalent to months at 4°C.
-
Action: Perform a purity check (see Protocol A) if the package was exposed to >30°C or direct sunlight.
Q: What are the optimal long-term storage conditions?
A: Store at +2°C to +8°C for active use; -20°C for archiving (>6 months).
-
Desiccation is Critical: The hydroxymethyl group is hygroscopic. Moisture introduces water, which can act as a nucleophile or hydrolysis medium over extended periods.
-
Container: Amber glass with a PTFE-lined cap. Avoid clear glass to prevent UV-induced radical formation at the fluorenyl ring.
Table 1: Storage Stability Matrix
| Temperature | Duration | Risk Level | Primary Degradation Mode |
| -20°C | > 2 Years | Low | None detected |
| +4°C | 12 Months | Low | Slow hydrolysis (if moisture present) |
| 25°C | 1-2 Weeks | Moderate | Radical formation / Slow Fmoc cleavage |
| >40°C | < 48 Hours | High | Thermal decarboxylation / Racemization |
Reaction Parameters & Thermal Limits
Q: Can I heat this intermediate to accelerate coupling reactions?
A: Yes, but strictly below 80°C and never in the presence of strong bases during heating.
-
The Threshold: Research indicates that Fmoc groups undergo "thermal cleavage" in neutral solvents (DMSO/DMF) starting at ~100°C–120°C , even without base [1].[2]
-
The Mechanism: At high temperatures, the carbamate linkage destabilizes, releasing dibenzofulvene and the free amine (piperidine derivative). This free amine then autocatalytically accelerates further deprotection.
Q: How does the solvent choice affect thermal stability?
A: Avoid heating in DMF or DMAc if possible.
-
Causality: Dimethylformamide (DMF) slowly decomposes to dimethylamine upon heating. Even trace amounts of dimethylamine (a secondary base) will rapidly cleave the Fmoc group.
-
Recommendation: If heating >50°C is required, use NMP (N-methyl-2-pyrrolidone) or 1,4-Dioxane , which are thermally more stable than DMF.
Q: Is racemization a risk at the 2-position?
A: Yes. The C2 proton is alpha to the nitrogen. While the Fmoc group reduces electron density on the nitrogen, high temperatures (>60°C) combined with tertiary amine bases (like DIEA) can promote proton abstraction at C2, leading to epimerization.
Troubleshooting & Diagnostics
Visualizing the Degradation Pathway
The following diagram illustrates the thermal and base-mediated breakdown of the compound.
Figure 1: Thermal and chemical degradation pathways of Fmoc-protected piperidine derivatives.[1]
Protocol A: Purity Verification (HPLC)
Objective: Detect thermal degradation products (Dibenzofulvene) and free amine.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN). Do not use DMF (it masks peaks).
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: ACN + 0.1% TFA
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorbs strongly here) and 301 nm (specific for Dibenzofulvene).
-
Analysis:
-
Main Peak: ~12-14 min (Compound).
-
Impurity 1 (Dibenzofulvene): Elutes later (more hydrophobic).
-
Impurity 2 (Free Amine): Elutes earlier (more polar, often broad peak).
-
References
-
Schoenleber, R. O., et al. "Thermal Cleavage of the Fmoc Protection Group." Chimia, vol. 68, no. 6, 2014, pp. 387-391.
-
Isotope.com. "Piperidine Safety Data Sheet." Cambridge Isotope Laboratories.
-
ChemPep. "Fmoc Solid Phase Peptide Synthesis: Racemization and Coupling." ChemPep Technical Notes.
-
ResearchGate. "Methods for Removing the Fmoc Group." ResearchGate Archive.
Sources
Validation & Comparative
validation of synthesis protocols using 1-Fmoc-2-(hydroxymethyl)piperidine
Initiating Search Strategies
I'm starting with focused Google searches to get data on 1-Fmoc-2-(hydroxymethyl)piperidine protocols, covering synthesis, validation, and its use in peptide chemistry. I'm focusing on finding the relevant literature. My aim is to build a solid foundation of information.
Expanding Search Parameters
I'm expanding my searches to cover comparative compounds and methods, developing a framework for a comparison guide. I'm focusing on performance data, advantages, and disadvantages for each. I'll structure the guide by introducing the compound, then breaking down synthesis, including a detailed protocol, and validation techniques with expected results. I'm now thinking about the synthesis and validation of...
Developing Comparative Framework
I'm now focusing on a plan for synthesis, validation, and comparative analysis. I'll outline a synthesis protocol, detail validation methods (NMR, HPLC, etc.), and present expected results in a clear tabular format. I'm also preparing to introduce an alternative approach for direct comparison and will use a Graphviz diagram to visualize the process, with detailed references.
Technical Guide: 1-Fmoc-2-(hydroxymethyl)piperidine in Drug Discovery
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol) represents a critical chiral building block in modern medicinal chemistry. Unlike its carboxylic acid counterpart (Fmoc-pipecolic acid), this alcohol-functionalized scaffold offers unique versatility. It serves as a gateway to peptidomimetics , allowing the introduction of non-peptide linkages (e.g., ether, amine) while maintaining the steric constraint of a six-membered ring.
This guide objectively compares its utility against standard alternatives (Fmoc-Proline, Fmoc-Pipecolic Acid) and details synthetic protocols for its integration into Solid Phase Peptide Synthesis (SPPS) and fragment-based drug discovery (FBDD).
Part 1: Chemical Profile & Strategic Utility
The Molecule at a Glance
-
Systematic Name: (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Core Scaffold: Piperidine (6-membered N-heterocycle)
-
Chirality: Available as (S)- and (R)- enantiomers (Crucial for stereoselective synthesis)
-
Key Functionality:
-
Fmoc Group: Base-labile protection, orthogonal to acid-labile side chains (Boc, tBu).[][2]
-
Hydroxymethyl Group (-CH2OH): A "redox-neutral" handle allowing oxidation (to aldehyde), activation (to leaving group), or direct nucleophilic attack.
-
Strategic Advantages[1]
-
Conformational Restriction: Like Proline, it restricts the conformational space of a peptide chain, inducing specific secondary structures (turns/helices). However, the 6-membered ring allows for a different set of dihedral angles (
), often creating "softer" turns than the rigid Proline. -
Beyond the Amide Bond: The alcohol group allows chemists to synthesize isosteres . Instead of a standard amide bond (-CO-NH-), this scaffold enables the creation of methylene-amino (-CH2-NH-) or methylene-ether (-CH2-O-) linkages, improving metabolic stability against proteases.
Part 2: Comparative Analysis
Table 1: Performance Comparison with Alternatives
| Feature | 1-Fmoc-2-(hydroxymethyl)piperidine | Fmoc-Pipecolic Acid | Fmoc-Proline | N-Boc-2-(hydroxymethyl)piperidine |
| Primary Function | Alcohol/Aldehyde Precursor | Carboxylic Acid Donor | Structural Constraint | Alcohol/Aldehyde Precursor |
| Ring Size | 6-membered (Chair/Boat) | 6-membered | 5-membered (Envelope) | 6-membered |
| Reaction Logic | Mitsunobu, Oxidation, Etherification | Amide Coupling | Amide Coupling | Mitsunobu, Oxidation |
| SPPS Compatibility | High (Trityl Resin Loading) | High (Standard Coupling) | High (Standard Coupling) | Low (Requires acidic cleavage) |
| Metabolic Stability | High (Enables non-peptide bonds) | Moderate (Peptide bond) | Moderate (Peptide bond) | High |
| Orthogonality | Base-labile (Fmoc) | Base-labile (Fmoc) | Base-labile (Fmoc) | Acid-labile (Boc) |
Critical Analysis
-
Vs. Fmoc-Pipecolic Acid: If your goal is simply to extend a peptide chain via an amide bond, Pipecolic acid is direct. However, if you need to modify the backbone (e.g., to prevent hydrolysis), the hydroxymethyl derivative is superior because it allows conversion to an aldehyde for reductive amination (creating a reduced peptide bond).
-
Vs. Fmoc-Proline: Proline induces sharp
-turns. The piperidine ring of the hydroxymethyl derivative induces different steric clashes, often favoring -helical or specific -turn mimics that Proline cannot access.
Part 3: Case Studies in Drug Discovery
Case Study A: Synthesis of Macrocyclic Peptidomimetics via Ether Linkages
Objective: To cyclize a peptide sequence not through a disulfide bridge (unstable in reducing environments) but through a stable ether linkage.
The Role of 1-Fmoc-2-(hydroxymethyl)piperidine: The alcohol group on the piperidine ring serves as the nucleophile in an intramolecular Mitsunobu reaction or SNAr reaction to close the ring.
-
Workflow:
-
Outcome: A rigid, metabolically stable macrocycle with high membrane permeability due to the lipophilic piperidine ring.
Case Study B: Diversity-Oriented Synthesis (DOS) of Alkaloid Libraries
Objective: Rapid generation of a library of piperidine-based kinase inhibitors.
The Role of 1-Fmoc-2-(hydroxymethyl)piperidine: It acts as a "branching point" scaffold.
-
Branch 1 (Nitrogen): After Fmoc removal, the secondary amine can be acylated with various carboxylic acids (R1).
-
Branch 2 (Alcohol): The hydroxymethyl group is oxidized to an aldehyde, followed by reductive amination with various amines (R2), or a Wittig reaction to extend the carbon chain.
Data Insight: Libraries built on this scaffold have shown hit rates in GPCR screening panels due to the "privileged" nature of the piperidine core, which mimics the binding motifs of neurotransmitters (e.g., serotonin, dopamine).
Part 4: Experimental Protocols
Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol ensures the alcohol is attached to the resin, allowing the Fmoc group to be used for chain extension.
Reagents:
-
2-Chlorotrityl chloride resin (1.0 - 1.6 mmol/g loading)
-
1-Fmoc-2-(hydroxymethyl)piperidine (2 eq. relative to resin)[2][3][6][7][8][9]
-
Pyridine (4 eq.)
-
DCM (Dry) / MeOH / DIPEA
Step-by-Step:
-
Swell Resin: Place 2-CTC resin in a reaction vessel and swell in dry DCM for 30 mins. Drain.
-
Coupling: Dissolve Fmoc-2-(hydroxymethyl)piperidine and Pyridine in dry DCM (approx 10 mL per gram of resin). Add to the resin.[2][3][][8][9]
-
Incubation: Shake gently at room temperature for 16 hours. (Note: Alcohol loading is slower than acid loading).
-
Capping: Add MeOH (2 mL) and DIPEA (1 mL) to the mixture and shake for 30 mins to cap unreacted trityl sites.
-
Wash: Drain and wash resin with DCM (3x), DMF (3x), and DCM (3x).[3]
-
Quantification: Determine loading efficiency via UV spectrometric monitoring of the Fmoc-piperidine adduct cleavage (290 nm).
Protocol 2: Oxidation to Aldehyde (On-Resin or In-Solution)
Required for converting the alcohol into a handle for reductive amination.
Reagents:
-
Dess-Martin Periodinane (DMP) (1.5 - 2.0 eq.)
-
DCM (Solvent)
-
Water (for workup if in solution)
Step-by-Step (In Solution):
-
Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine in DCM.
-
Add DMP slowly at 0°C.
-
Warm to RT and stir for 2 hours.
-
Validation: Monitor via TLC (Alcohol spot disappears; Aldehyde spot appears).
-
Workup: Quench with sat. NaHCO3/Na2S2O3 (1:1). Extract with DCM.
-
Caution: The resulting aldehyde is prone to racemization if treated with strong base; proceed immediately to the next step (e.g., reductive amination).
Part 5: Visualization of Workflows
Diagram 1: Strategic Decision Tree
When to select this scaffold over Proline or Pipecolic Acid.
Diagram 2: Synthetic Workflow for Peptidomimetics
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][][7][10] Chemical Reviews, 109(6), 2455-2504. Link
-
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link
-
Wipf, P., & Henninger, T. C. (1997). "Solid-Phase Synthesis of Peptide Mimetics." The Journal of Organic Chemistry, 62(6), 1586-1587. (Focus on alcohol resin loading). Link
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis: Resin Loading Protocols." Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic & Chromatographic Profiling of 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary
This guide provides a technical comparison and characterization framework for 1-Fmoc-2-(hydroxymethyl)piperidine , a critical chiral building block often utilized as a homoproline precursor in peptidomimetics. Unlike simple amino acid derivatives, this molecule presents unique spectroscopic challenges due to the steric bulk of the fluorenylmethyloxycarbonyl (Fmoc) group coupled with the cyclic piperidine constraint.
Key Insight: The primary analytical hurdle is rotameric isomerism . The restricted rotation around the carbamate N-C(O) bond results in dual NMR signals that are frequently misidentified as impurities. This guide details how to differentiate rotamers from contaminants and compares the Fmoc derivative against its Boc-protected counterpart.
Part 1: Structural Dynamics & NMR Rotamerism
The Rotameric Challenge
In 1-Fmoc-2-(hydroxymethyl)piperidine, the nitrogen atom is part of a urethane (carbamate) linkage. The partial double-bond character of the N-C(O) bond creates a high rotational energy barrier (>15 kcal/mol), leading to the existence of distinct cis and trans rotamers observable on the NMR time scale at room temperature.
-
E-Rotamer (Trans): The carbonyl oxygen is trans to the C2-substituent (hydroxymethyl). usually the major conformer due to reduced steric clash with the bulky fluorenyl system.
-
Z-Rotamer (Cis): The carbonyl oxygen is cis to the C2-substituent.
Comparative NMR Data (400 MHz, CDCl₃)
The following table summarizes the signal splitting typically observed. Note that integration ratios often fluctuate between 60:40 and 70:30 depending on solvent polarity and concentration.
| Proton Assignment | Chemical Shift (δ ppm) - Major Rotamer | Chemical Shift (δ ppm) - Minor Rotamer | Multiplicity | Notes |
| Fmoc CH₂ | 4.45 – 4.55 | 4.30 – 4.40 | Doublet/Multiplet | Highly diagnostic split. |
| Fmoc CH (Methine) | 4.25 | 4.20 | Triplet | Often overlaps. |
| Piperidine H2 | 4.05 – 4.15 | 3.85 – 3.95 | Broad Multiplet | Most critical shift. Broadened by ring inversion. |
| CH₂-OH (Hydroxymethyl) | 3.65 – 3.75 | 3.55 – 3.65 | Multiplet | Diastereotopic protons; complex splitting. |
| Piperidine H6 (Equatorial) | 2.80 – 2.90 | 2.70 – 2.80 | Broad Doublet |
Self-Validating Protocol: Variable Temperature (VT) NMR
To confirm that "impurity" peaks are actually rotamers, perform the following validation:
-
Acquire 1H NMR at 25°C: Note the split peaks (e.g., the Fmoc CH₂ region).
-
Heat Sample to 55°C: Observe the peaks broadening and moving closer together (coalescence).
-
Heat Sample to 75°C (in DMSO-d6): The peaks should merge into a single, sharp average signal as rotation becomes fast on the NMR timescale.
-
Pass Criteria: Reversible coalescence confirms rotamerism.
-
Fail Criteria: If peaks remain distinct and sharp at 75°C, they are chemical impurities.
-
Part 2: Chromatographic Comparison & Chiral Discrimination
Separating the (R) and (S) enantiomers of 1-Fmoc-2-(hydroxymethyl)piperidine requires specific polysaccharide-based chiral stationary phases (CSPs).
Chiral HPLC Performance Guide
Mobile Phase: Hexane/Isopropanol (90:10) or Hexane/Ethanol (95:5). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (Fmoc absorption) or 301 nm.
| Column Type | Stationary Phase | Resolution (Rs) | Elution Order (Typical) | Notes |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High (> 2.5) | (S) then (R) | Recommended. Best baseline separation for bulky Fmoc groups. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Moderate (1.5 - 2.0) | (R) then (S) | Often shows "Elution Reversal" compared to AD-H. |
| Chiralpak IA | Immobilized Amylose derivative | High (> 3.0) | Variable | Robust solvent resistance (allows DCM/THF). |
Mechanism of Separation
The separation relies on the "three-point interaction" model involving:
-
π-π Interactions: Between the Fmoc fluorenyl rings and the phenyl carbamates of the column.
-
Hydrogen Bonding: Between the hydroxymethyl -OH and the stationary phase.
-
Steric Inclusion: The piperidine ring fitting into the chiral cavities of the amylose/cellulose helix.
Analytical Workflow Diagram
The following diagram outlines the logical flow for synthesizing and validating the enantiopure derivative.
Caption: Workflow for the synthesis, spectroscopic validation of rotamers, and chiral isolation of Fmoc-piperidine derivatives.
Part 3: Fluorescence & UV Characterization
The Fmoc group acts as a built-in fluorophore, allowing for detection limits 100-200x lower than standard UV absorbance (214 nm) used for non-aromatic peptides.
Spectral Properties[1][2][3][4][5][6][7][8][9][10][11]
-
UV Absorption Maxima (λmax):
-
265 nm (Strong, Fluorenyl π->π*)
-
289 nm (Moderate)
-
301 nm (Shoulder, characteristic of Fmoc)
-
-
Fluorescence Emission (λem):
-
Excitation: 265 nm
-
Emission: 305 - 310 nm (Monomer emission)
-
Note: At high concentrations (>10 mM), a broad "excimer" band may appear around 350-400 nm due to π-stacking of the fluorenyl rings.
-
Application Protocol: For trace analysis of the derivative in biological matrices (e.g., metabolic stability assays), use Fluorescence Detection (FLD) coupled to HPLC.
-
FLD Settings: Ex=265 nm, Em=310 nm.
-
Linearity: Superior to UV in the 10 nM – 1 µM range.
Part 4: Comparative Analysis (Fmoc vs. Boc)
Researchers often choose between Fmoc and Boc protection based on synthesis strategy (SPPS). However, their spectroscopic profiles differ significantly.
| Feature | 1-Fmoc-2-(hydroxymethyl)piperidine | 1-Boc-2-(hydroxymethyl)piperidine |
| NMR Complexity | High. Slow rotation causes distinct, split peaks. Broadening is common. | Medium. Faster rotation often leads to broad, averaged peaks at RT, or sharper single peaks. |
| UV/Vis Detection | Excellent. Strong chromophore (UV 254/301 nm). | Poor. Transparent >220 nm. Requires derivatization or ELSD/CAD detection. |
| Solubility | Moderate. The planar fluorenyl group can cause aggregation/stacking. | High. The tert-butyl group disrupts packing, increasing solubility in organic solvents. |
| Chiral Separation | Easier. The rigid, planar Fmoc group provides a strong "handle" for π-π interactions on CSPs. | Difficult. Lacks π-systems; requires specialized CSPs or derivatization. |
| IR Signature | C=O Stretch: 1680 – 1705 cm⁻¹ (Urethane) | C=O Stretch: 1670 – 1690 cm⁻¹ (Urethane) |
Rotamer Equilibrium Diagram
The following diagram illustrates the steric clash driving the rotamer population difference.
Caption: Thermodynamic equilibrium between Cis and Trans rotamers. The steric bulk of the Fmoc group favors the Trans conformation.
References
-
Phenomenex. (2022).[1] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Retrieved January 31, 2026, from [Link]
-
Macmillan Group. (2016). Supplementary Information: Photoredox-mediated functionalization of piperidines. Nature. Retrieved January 31, 2026, from [Link]
-
Reich, H. J. (2020).[2] 1H NMR Chemical Shifts of Common Heterocycles. University of Wisconsin / ACS Organic Division.[2] Retrieved January 31, 2026, from [Link]
-
Zhang, Y., & Chen, Y. (2012).[3] Fmoc-Cl fluorescent determination for amino groups of nanomaterial science. IET Nanobiotechnology.[3] Retrieved January 31, 2026, from [Link]
-
LibreTexts. (2020). Infrared Spectra of Common Functional Groups (Carbamates/Amides). Retrieved January 31, 2026, from [Link]
Sources
Technical Comparison: Chiral vs. Racemic 1-Fmoc-2-(hydroxymethyl)piperidine
Executive Summary: The Stereochemical Imperative
1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol or Fmoc-Pipecolinol) is a critical building block in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. It serves as a reduced C-terminal analog of pipecolic acid, often used to introduce conformational constraints into peptide backbones.
For researchers, the choice between the Racemic (50:50 mixture of R and S) and Chiral (Enantiopure S or R) forms is not merely a matter of cost—it is a decision that dictates the purification burden and biological validity of the final compound. This guide analyzes the structural, synthetic, and performance differences between these two grades to support data-driven procurement decisions.
Part 1: Critical Specification Analysis
The physical behavior of the chiral and achiral forms differs significantly, primarily in their solid-state properties. The racemic mixture often exhibits a depressed melting point compared to the enantiopure forms due to the disruption of the crystal lattice packing.
Table 1: Comparative Specifications
| Feature | Racemic (DL) | Chiral (L- / S-) | Implication for Research |
| CAS Number | 146345-96-4 (Generic) | 146345-98-6 (S-isomer) | Critical for regulatory filing and exact searching. |
| Purity (HPLC) | typically >95% (Sum of isomers) | >98% (ee > 99%) | Racemic purity does not account for stereochemical "impurities." |
| Physical State | Waxy Solid or Viscous Oil | Crystalline Solid | Chiral forms are easier to weigh and handle in automated synthesizers. |
| Melting Point | 60–80 °C (Broad range) | 105–110 °C (Sharp) | Sharp MP is a quick QC check for enantiomeric purity. |
| Solubility | High in DCM, DMF, MeOH | High in DCM, DMF, MeOH | Both dissolve well in standard SPPS solvents. |
| Cost Factor | 1x (Baseline) | 4x – 8x | High cost of chiral form drives the need for strategic usage. |
Part 2: Manufacturing Pathways & Causality
Understanding how these molecules are made explains their cost difference and impurity profiles.
The Synthesis Workflow
-
Racemic Route: Produced via the direct reduction of racemic Fmoc-pipecolic acid. This is a high-yield, low-complexity process.
-
Chiral Route: Requires either (A) starting from expensive chiral amino acids (L-Lysine cyclization) or (B) Enzymatic/Chemical resolution of the racemic alcohol. The resolution process inherently discards 50% of the material, doubling the theoretical cost base immediately.
Figure 1: Synthetic divergence showing the direct, low-cost route to the racemic product versus the multi-step stereocontrolled route for the chiral product.
Part 3: Performance in Peptide Synthesis[1]
The most dangerous application of the Racemic variant is in Solid Phase Peptide Synthesis (SPPS). If you couple a racemic building block to a chiral peptide chain, you do not get a simple mixture; you generate diastereomers .[1]
The Diastereomer Trap
Diastereomers have different physical properties (polarity, retention time).
-
Scenario: Coupling Fmoc-2-hydroxymethylpiperidine to a resin-bound L-Alanine.
-
Racemic Input: Results in L-Pipecolinol-L-Ala AND D-Pipecolinol-L-Ala .
-
Consequence: These two products will likely co-elute or elute very closely on preparatory HPLC, making purification difficult or impossible.
Figure 2: The "Diastereomer Trap" in SPPS. Using racemic starting materials with chiral resins creates separable but difficult-to-purify diastereomeric mixtures.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are recommended for handling and verifying these materials.
Protocol A: Loading Alcohol onto 2-Chlorotrityl Chloride (2-CTC) Resin
Context: This molecule is an alcohol. Standard amide coupling (HBTU/HATU) will not work to attach it to the resin. It requires an ether linkage or a carbamate linkage. The 2-CTC resin method is preferred for preventing racemization of the C-terminal center.
-
Preparation: Swell 1.0 g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM (10 mL) for 20 min.
-
Dissolution: Dissolve 1.2 eq of 1-Fmoc-2-(hydroxymethyl)piperidine in dry DCM (5 mL). Add 2.5 eq of DIPEA (Diisopropylethylamine).
-
Loading: Add the solution to the resin.
-
Incubation: Shake gently for 2 hours at room temperature. Note: Do not use DMF here; DCM promotes the SN1 reaction mechanism required for 2-CTC loading.
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.
-
Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).
-
Determination: Determine loading via Fmoc-UV quantification at 290 nm.
Protocol B: Chiral HPLC Analysis
Context: To verify if your "Chiral" batch has racemized or to analyze the "Racemic" mixture.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA). DEA is crucial to sharpen the peak of the basic amine if Fmoc is removed, but for Fmoc-protected, standard neutral conditions often suffice. If peak tailing occurs, add 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Fmoc absorption).
-
Expected Result:
-
Racemic: Two peaks, ~1:1 ratio, separation factor (
) typically > 1.2. -
Chiral: Single peak (>99% area).[2]
-
Part 5: Strategic Recommendations
| Phase of Development | Recommended Grade | Rationale |
| Hit Generation / Screening | Racemic | In early screening, you want to explore available chemical space. The racemic mixture allows you to screen both stereoisomers simultaneously. If active, you can deconvolute later. |
| Lead Optimization | Chiral | Once a hit is identified, you must determine which enantiomer is active. Using the racemic mix here confuses SAR data. |
| Process Development | Chiral | Regulatory bodies (FDA/EMA) require strict control of impurities. A diastereomer formed from a racemic starting material is considered a controllable impurity. |
| Peptide Library Synthesis | Chiral | Mandatory. Using racemic blocks in libraries doubles the library size unintentionally and creates false positives/negatives. |
Conclusion
While Racemic 1-Fmoc-2-(hydroxymethyl)piperidine offers a cost advantage for initial small-molecule scaffold screening, it is unsuitable for Solid Phase Peptide Synthesis due to the formation of difficult-to-separate diastereomers. For any application involving chiral centers (amino acids, sugars), the Chiral (Enantiopure) grade is the only scientifically robust choice.
References
-
Fmoc-Chemistry Standards: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research.
-
Reduction Protocols: Rodriguez, M., et al. (1991). A simple and mild procedure for the reduction of N-protected amino acids to amino alcohols. Tetrahedron Letters. (Describes the Mixed Anhydride/NaBH4 method preserving Fmoc).
-
Chiral Resolution: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of chiral amines and amino alcohols. Journal of the American Chemical Society.[4][5]
-
2-CTC Loading: Barlos, K., et al. (1991). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters. (Foundational work on 2-Chlorotrityl resin loading).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
peer-reviewed methods for 1-Fmoc-2-(hydroxymethyl)piperidine synthesis
Topic: Peer-Reviewed Methods for 1-Fmoc-2-(hydroxymethyl)piperidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine is a critical chiral building block in the synthesis of peptidomimetics, particularly for introducing constrained conformational flexibility into peptide backbones.[1] Its synthesis presents a classic chemoselectivity challenge: protecting a secondary amine in the presence of a primary alcohol while maintaining optical purity (if starting from chiral sources).
This guide objectively compares the three primary synthetic routes established in peer-reviewed literature. We analyze the trade-offs between Direct Chemoselective Protection (using Fmoc-OSu vs. Fmoc-Cl) and the Reductive Transformation of Fmoc-pipecolic acid.[1]
Quick Decision Matrix
| Priority | Recommended Route | Why? |
| High Purity / Low Impurity Profile | Method A (Fmoc-OSu) | Eliminates oligomerization side-reactions; easiest workup.[1] |
| Cost Efficiency (Large Scale) | Method B (Fmoc-Cl) | Lower reagent cost, but requires strict pH control to prevent hydrolysis/dipeptides.[1] |
| Chiral Sourcing (from Amino Acid) | Method C (Reductive) | Best when starting from L-Pipecolic acid pool; avoids racemization risk of amino-alcohols.[1] |
Part 1: Strategic Analysis of Synthetic Routes
Method A: The "Clean" Route (Fmoc-OSu)
Mechanism: Nucleophilic attack of the secondary amine on the succinimidyl carbonate.[1] Pros: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is less reactive than the acid chloride, providing higher chemoselectivity for the amine over the hydroxyl group.[1] It releases N-hydroxysuccinimide (NHS), which is water-soluble and easily removed.[1] Cons: Reagent cost is approx. 2-3x higher than Fmoc-Cl.[1]
Method B: The "Classic" Route (Fmoc-Cl)
Mechanism: Schotten-Baumann acylation using Fmoc-Cl.[1] Pros: Inexpensive reagents; rapid reaction kinetics.[1] Cons: Fmoc-Cl is moisture sensitive.[1] High reactivity can lead to "double-hit" side reactions (O-acylation of the alcohol) or formation of Fmoc-oligomers if the amine is not strictly nucleophilic.[1] Requires vigorous pH control.[1]
Method C: The "Chiral Pool" Route (Reduction)
Mechanism: Protection of Pipecolic Acid
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective N-Protection using Fmoc-OSu
Best for: High-value synthesis requiring >98% purity.[1]
Reagents:
-
2-Piperidinemethanol (1.0 eq)[1]
-
Fmoc-OSu (1.1 eq)[1]
-
NaHCO₃ (2.0 eq)
-
Solvent: Acetone/Water (1:1 v/v) or Dioxane/Water.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-piperidinemethanol (e.g., 10 mmol) in 25 mL water. Add NaHCO₃ (20 mmol) and stir until dissolved.
-
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL acetone. Add this solution dropwise to the aqueous amine mixture over 30 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][5]
-
Workup: Evaporate acetone under reduced pressure. The product often precipitates as a white solid.[6]
-
Extraction: If oil forms, extract aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Expected Yield: 85–95% Key Insight: The use of carbonate (Fmoc-OSu) virtually eliminates the formation of "Fmoc-dipeptides" (dimers) that are common with Fmoc-Cl.[1]
Protocol B: Acylation using Fmoc-Cl
Best for: Commodity scale-up where purification infrastructure is robust.[1]
Reagents:
-
2-Piperidinemethanol (1.0 eq)[1]
-
Fmoc-Cl (1.05 eq)[1]
-
Na₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane/Water (1:1).[1]
Step-by-Step Workflow:
-
Setup: Suspend 2-piperidinemethanol and Na₂CO₃ in water/dioxane at 0°C.
-
Acylation: Add Fmoc-Cl solution (in dioxane) slowly over 1 hour. Critical: Maintain temperature <5°C to minimize hydrolysis of Fmoc-Cl.[1]
-
Quench: Stir for 1 hour at 0°C, then 1 hour at RT. Quench with saturated NH₄Cl solution.[1]
-
Workup: Extract with DCM. Wash with dilute KHSO₄ (pH ~2) to remove any O-acylated byproducts (esters are more acid-labile than carbamates, though Fmoc is acid stable, this wash primarily removes unreacted amines and salts).[1]
-
Purification: Flash chromatography is usually required to remove Fmoc-OH (hydrolysis byproduct).[1]
Expected Yield: 70–85% Risk Factor: O-acylation (formation of Fmoc-O-CH2-...) can occur if pH > 10.[1]
Protocol C: Reduction of Fmoc-Pipecolic Acid
Best for: Synthesizing (S)-1-Fmoc-2-(hydroxymethyl)piperidine from L-Pipecolic Acid.[1]
Reagents:
-
Fmoc-L-Pipecolic Acid (1.0 eq)[1]
-
Isobutyl Chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)[1]
-
NaBH₄ (3.0 eq)
-
Solvent: THF (anhydrous), Methanol.
Step-by-Step Workflow:
-
Activation: Dissolve Fmoc-Pipecolic acid in anhydrous THF at -15°C. Add NMM followed by IBCF. Stir for 15 mins to form the mixed anhydride.
-
Reduction: Filter off the NMM·HCl salt (precipitate) quickly (optional but cleaner). Add the filtrate to a suspension of NaBH₄ in THF/Water or add NaBH₄ dissolved in minimal water dropwise at -5°C.[1]
-
Note: Do not use LiAlH₄; the strong basicity will cleave the Fmoc group.
-
-
Reaction: Stir for 30 mins at 0°C.
-
Quench: Carefully quench with saturated NH₄Cl or 1M citric acid.
-
Workup: Evaporate THF, extract with EtOAc.
Expected Yield: 75–85% Mechanistic Note: The mixed anhydride activates the carboxylic acid, making it susceptible to reduction by the mild borohydride, which leaves the Fmoc-carbamate intact.[1]
Part 3: Comparative Data & Visualization
Performance Metrics Comparison
| Metric | Method A (Fmoc-OSu) | Method B (Fmoc-Cl) | Method C (Reduction) |
| Yield | High (90%+) | Moderate (75-80%) | Moderate (80%) |
| Purity (Crude) | Excellent | Fair (contains Fmoc-OH) | Good |
| Atom Economy | Moderate | High | Low (Multi-step) |
| Risk of Racemization | Low | Low | Low (if Temp < 0°C) |
| Cost | $ |
Synthetic Pathway Visualization[1]
Figure 1: Strategic flow for the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine showing the three primary entry points.
Reaction Mechanism: Mixed Anhydride Reduction (Method C)
Figure 2: Mechanistic pathway for converting Fmoc-Pipecolic Acid to the target alcohol without cleaving the Fmoc group.[1]
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Rodriguez, M., et al. (1991). A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols.[1] Tetrahedron Letters, 32(7), 923-926.[1] (Describes the Mixed Anhydride/NaBH4 protocol). Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] (Review of Fmoc stability and reagents). Link
-
Ten Kortenaar, P. B., et al. (1986). Rapid and efficient method for the preparation of Fmoc-amino acids.[1] Int. J. Pept.[1][3] Protein Res., 27, 398. (Comparison of Fmoc-OSu vs Fmoc-Cl).
Sources
- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Fmoc-2-(hydroxymethyl)piperidine
Operational Context & Risk Assessment
As a Senior Application Scientist, I approach 1-Fmoc-2-(hydroxymethyl)piperidine not merely as a powder, but as a critical intermediate in solid-phase peptide synthesis (SPPS). While the Fmoc-protected solid itself is generally classified as an Irritant (Skin/Eye/Respiratory) , the operational danger spikes during solubilization and deprotection.
The Fmoc group renders the piperidine moiety temporarily non-basic and lipophilic. However, this compound is almost exclusively used in conjunction with Dimethylformamide (DMF) , Dichloromethane (DCM) , and Piperidine (20% v/v for deprotection) . Therefore, your PPE strategy must protect against the solvent system as much as the solute.
Hazard Identification Matrix
| State | Primary Hazard | GHS Classification (Typical) | Critical Risk Factor |
| Solid Powder | Inhalation/Contact | H315, H319, H335 (Irritant) | Fine dust generation during weighing; static charge. |
| Solution (DMF) | Dermal Permeation | H360 (Repro. Tox), H312 | DMF carries the Fmoc-compound through skin rapidly. |
| Deprotection | Corrosive/Toxic | H314, H331 (Piperidine) | Cleavage releases free piperidine and dibenzofulvene. |
PPE Selection Protocol
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Respiratory Protection[1]
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing >10g in an open balance, use a P100 Particulate Respirator . The Fmoc-piperidine dust is an irritant; inhaling it can sensitize the respiratory tract.
B. Hand Protection (The "Double-Glove" Standard)
Latex gloves are insufficient for organic synthesis involving Fmoc chemistry due to poor solvent resistance.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 4-8 mil Nitrile or Chloroprene.
-
Rationale: In DMF or DCM, standard nitrile degrades in <15 minutes. If the outer glove curls or swells, strip and replace immediately. The inner glove provides the "retreat window" to wash hands safely.
C. Eye & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are acceptable only if working strictly behind a sash with no risk of splash.
-
Body: 100% Cotton Lab Coat (Poly-blends can melt to skin if DCM ignites) + Closed-toe leather/composite shoes.
Operational Workflow & Logic
This workflow integrates safety with yield preservation.
Step 1: Weighing & Transfer (Solid Phase)
Fmoc-protected intermediates are often electrostatic.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. Static can cause the powder to "jump," creating an inhalation hazard.
-
Weighing Paper: Use glossy, nitrogen-free weighing paper to prevent the hydroxyl group from sticking (hygroscopic risk).
-
Transfer: Transfer solids inside the fume hood.
Step 2: Solubilization (Critical Permeation Risk)
Dissolving 1-Fmoc-2-(hydroxymethyl)piperidine usually requires DMF or NMP.
-
Protocol: Add solvent slowly down the side of the vessel to minimize aerosolization.
-
Safety Check: Inspect gloves immediately after this step. DMF is a universal carrier; if it touches your skin, it brings the Fmoc-compound into your bloodstream.
Step 3: Deprotection (The Hazard Spike)
Removing the Fmoc group releases dibenzofulvene (DBF) and requires basic conditions (usually piperidine).
-
Reaction: The solution becomes highly corrosive (pH >12).
-
Scavenging: DBF is highly reactive. Ensure waste containers are compatible with basic organic waste.
Visualization: Decision Logic & Emergency Response
Figure 1: PPE Decision Logic
This decision tree illustrates how PPE requirements escalate based on the state of the chemical.
Caption: PPE escalation logic based on physical state and solvent involvement.
Figure 2: Spill Response Workflow
Immediate actions for solid vs. liquid spills.
Caption: Step-by-step response protocol for dry vs. solvated spills.
Disposal Strategy
Improper disposal of Fmoc derivatives can lead to unexpected exothermic reactions in waste drums if mixed with incompatible acids or bases.
-
Solid Waste: Dispose of excess powder in Solid Hazardous Waste (combustible). Do not trash; the Fmoc group is large and aromatic, requiring high-temp incineration.
-
Liquid Waste (Non-Halogenated): Solutions in DMF/DMSO go here.
-
Liquid Waste (Halogenated): Solutions in DCM go here.
-
Deprotection Waste: Waste containing Piperidine must be segregated away from strong acids to prevent violent neutralization and fume generation. Label clearly as "Basic Organic Waste."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733503 (Piperidine derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context for Fmoc stability and removal). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
